The table below summarizes the key identifiers and properties of 5-Fluorouracil-¹⁵N₂.
| Property | Description |
|---|---|
| Chemical Name | 5-Fluoropyrimidine-2,4(1H,3H)-dione-1,3-¹⁵N₂ [1] |
| CAS Number | 68941-95-7 [1] (also listed under 1189423-58-2 for a related isotope combination [2]) |
| Molecular Formula | C₄H₃F¹⁵N₂O₂ [1] |
| Molecular Weight | 132.1 g/mol [1] |
| Isotopic Enrichment | ¹⁵N (Nitrogen-15) at two positions (1 and 3 of the pyrimidine ring) [1] |
| Primary Application | Internal Standard for GC- or LC-MS quantification of 5-FU [2] |
5-Fluorouracil-¹⁵N₂ is critical in pharmaceutical research for ensuring accurate and reliable measurements. Its primary function is as an internal standard in mass spectrometry-based assays [2] [3]. It is added to biological samples like plasma, cells, or tissue extracts before analysis. Since it is chemically identical to natural 5-FU but has a different mass, it allows scientists to correct for losses during sample preparation and variations in instrument response.
A specific protocol for quantifying 5-FU in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) illustrates its application [3]:
Understanding the role of 5-Fluorouracil-¹⁵N₂ requires knowledge of the complex metabolism of 5-FU itself. 5-FU must be activated within cells into nucleotide metabolites to exert its cytotoxic effects [4] [5]. The diagram below illustrates the primary anabolic and catabolic pathways of 5-FU.
The metabolic pathway reveals why researchers track 5-FU so closely. Its efficacy and toxicity are determined by the balance between its anabolic activation to cytotoxic nucleotides and its catabolic inactivation [4] [6]. Researchers use sophisticated methods, facilitated by internal standards like 5-Fluorouracil-¹⁵N₂, to study these processes by measuring the parent drug and its metabolites in biological samples [5] [7].
5-Fluorouracil-¹⁵N₂ is a specialized chemical synthesized on demand and is intended for research purposes only, not for human administration [2] [1]. It is available from chemical suppliers specializing in stable isotopes or reference standards, such as SynZeal and Santa Cruz Biotechnology [2] [1].
The table below summarizes the key identifiers and primary research application for 5-Fluorouracil-15N2.
| Property | Description |
|---|---|
| Chemical Name | [1] |
| CAS Number | 68941-95-7 [1] |
| Molecular Formula | C₄H₃F¹⁵N₂O₂ [1] |
| Molecular Weight | 132.1 g/mol [1] |
| SMILES | O=C([15NH]1)C(F)=C[15NH]C1=O [1] |
| Primary Application | Used as an internal standard for Analytical Method Development (AMD) and Validation, Quality Control (QC), and commercial production of Fluorouracil [1] |
Information on specific synthesis protocols for this isotopically labeled compound is sparse in the searched literature.
To understand the role of the 15N2-labeled standard, it's crucial to know the metabolism and mechanism of its parent drug, 5-Fluorouracil (5-FU). The following diagram illustrates the core pathways.
The metabolic fate and mechanism of 5-Fluorouracil (5-FU), which its 15N2-labeled analog is used to study [3].
The available information highlights key areas where the 15N2-labeled standard adds value, particularly in modern, personalized medicine.
Using a stable isotopically labeled internal standard (SIL-IS), such as 5-fluorouracil-13C15N2, is considered the gold standard for reliable quantitative bioanalysis in complex matrices like human plasma [1] [2]. The core reasons are:
Here is a detailed methodology adapted from a clinical research application note [3].
Internal Standard: 5-fluorouracil-13C15N2
Sample Preparation (Liquid-Liquid Extraction)
Liquid Chromatography (LC) Conditions
Mass Spectrometry (MS) Conditions
The following table summarizes the performance characteristics of the above method, demonstrating its robustness for clinical research [3].
| Parameter | Result / Value |
|---|---|
| Calibration Range | 20 – 2000 ng/mL |
| Limit of Quantification | 20 ng/mL (can achieve 7.5 ng/mL for investigation) |
| Extraction Recovery (5-FU) | Not explicitly stated, but process is optimized for high yield |
| Precision (Total % RSD) | ≤ 9.0% |
| Matrix Effect (compensated by SIL-IS) | Mean normalized matrix factor: 0.96 - 1.02 |
| Carryover | None observed after 10,000 ng/mL sample |
The diagram below illustrates the complete analytical workflow for quantifying 5-FU in plasma using the SIL-IS.
Analytical workflow for 5-FU quantification in plasma using a SIL internal standard.
5-Fluorouracil (5-FU) is a pyrimidine analogue and a cornerstone chemotherapeutic agent used for decades in treating colorectal, breast, and head and neck cancers [1]. Its cytotoxicity arises from the disruption of crucial metabolic pathways, primarily through its enzymatically converted anabolic metabolites.
The table below summarizes the primary mechanisms and key metabolites of 5-FU.
| Mechanism of Action | Key Metabolite(s) | Biological Consequence |
|---|---|---|
| Inhibition of Thymidylate Synthase (TS) | Fluorodeoxyuridine monophosphate (FdUMP) | Forms stable ternary complex with TS & folate (CH2THF), depleting dTMP pools, disrupting DNA synthesis/repair, causing DNA damage [1] [2] |
| Incorporation into RNA | Fluorouridine triphosphate (FUTP) | Incorporated into RNA, disrupts RNA processing/modification (rRNA, tRNA, snRNA), inhibits pre-mRNA splicing & protein synthesis [1] [3] |
| Incorporation into DNA | Fluorodeoxyuridine triphosphate (FdUTP) | Incorporated into DNA; misincorporation & faulty repair cause DNA strand breaks & lethal DNA damage [1] |
The following diagram illustrates the metabolic activation of 5-FU and its primary mechanisms of cytotoxicity.
Diagram of 5-FU metabolic activation and cytotoxic mechanisms.
Stable isotope-labeled compounds like 5-Fluorouracil-¹³C,¹⁵N₂ are not used as therapeutic agents but are crucial tools in pharmaceutical and metabolic research [4]. They serve as internal standards in advanced analytical techniques.
Cutting-edge research employs sophisticated mass spectrometry methods to profile 5-FU metabolism. The following table outlines a protocol for intracellular metabolite quantification.
| Protocol Step | Details from Research | Key Considerations |
|---|---|---|
| 1. Sample Preparation | Use of LIM1215 colorectal cancer cells (parental & 5-FU resistant); treatment with 50 µM 5-FU for 72 hours [2] | Generate resistant cells by continuous culture in increasing 5-FU concentrations [2] |
| 2. Metabolite Extraction | Extraction from cell lysates & conditioned media using polar solvent mixtures [2] | Protocol must effectively extract highly polar nucleotides; monitor matrix effects [2] [7] |
| 3. LC-HRMS Analysis | Instrument: Orbitrap-based High-Resolution Mass Spectrometer. Chromatography: Porous graphitic carbon (PGC) column for polar nucleotide separation [7] Acquisition: tSIM (targeted Single Ion Monitoring) + ddMS² (data-dependent MS²) [2] | PGC column better retains polar metabolites vs. traditional C18; tSIM+ddMS² enables quantification & confirmation [2] [7] | | 4. Data Quantification | Use stable isotope-labeled internal standards (e.g., 5-Fluorouracil-¹³C,¹⁵N₂) for calibration [4] | Correct for matrix suppression/enhancement & instrument drift; ensures high-quality quantitative data [2] |
Recent studies are refining our understanding of 5-FU's mechanism and interactions, which is crucial for designing better therapies.
preTA operon, mimicking the human liver's major detoxification pathway. This bacterial metabolism decreases the drug's bioavailability and efficacy in mouse models [6].
The cytotoxicity of 5-FU is not due to the parent drug itself but relies on its intracellular conversion (anabolism) into various nucleotide metabolites [1] [2]. The following table summarizes the key anabolic metabolites and their primary roles in mediating 5-FU's cytotoxic effects.
| Metabolite Name | Abbreviation | Primary Cellular Target & Mechanism of Action |
|---|---|---|
| 5-Fluoro-2'-deoxyuridine-5'-monophosphate [1] | 5-FdUMP | Inhibits thymidylate synthase (TS), disrupting dTMP production and causing DNA damage [1] [2] |
| 5-Fluorouridine-5'-triphosphate [1] | 5-FUTP | Incorporated into RNA, leading to disrupted RNA processing and function [1] [2] |
| 5-Fluoro-2'-deoxyuridine-5'-triphosphate [1] | 5-FdUTP | Misincorporated into DNA, causing DNA strand breaks and faulty repair [1] |
| 5-Fluorouridine [1] | 5-FUrd | Precursor in the pathway to 5-FUTP formation |
| 5-Fluoro-2'-deoxyuridine [1] | 5-FdUrd | Precursor in the pathway to 5-FdUMP formation |
| 5-Fluorouridine-5'-monophosphate [1] | 5-FUMP | First nucleotide in the 5-FUrd activation pathway, phosphorylated to 5-FUDP |
| 5-Fluorouridine-5'-diphosphate [1] | 5-FUDP | Can be phosphorylated to 5-FUTP or converted to 5-FdUDP |
| 5-Fluoro-2'-deoxyuridine-5'-diphosphate [1] | 5-FdUDP | Can be phosphorylated to 5-FdUTP or dephosphorylated to 5-FdUMP |
| 5-FUDP-hexose [1] | 5-FUDP-Hex | Sugar nucleotide; part of the metabolic pathway but role in cytotoxicity is less direct |
| 5-FUDP-N-acetylhexosamine [1] | 5-FUDP-HexNAc | Sugar nucleotide; part of the metabolic pathway but role in cytotoxicity is less direct |
The relationships between these metabolites and their cellular impacts can be visualized in the following pathway. The diagram illustrates that 5-FU is activated through three main branches, leading to the three active metabolites (5-FdUMP, 5-FUTP, and 5-FdUTP) responsible for its cytotoxic effects.
5-FU is activated via multiple enzymatic pathways to metabolites that cause cytotoxicity through RNA disruption, TS inhibition, and DNA damage.
To study these metabolites in a research setting, robust analytical methods are required. A modern approach uses Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) to simultaneously separate, identify, and quantify all ten major anabolic metabolites of 5-FU [1].
The intracellular levels of 5-FU anabolites are directly linked to the drug's effectiveness. Research comparing 5-FU-sensitive and 5-FU-insensitive murine colon carcinoma lines has shown that sensitive cells tend to produce and maintain larger pools of cytotoxic fluoronucleotides [3]. Furthermore, the duration of the biological effect is critical; insensitive tumor lines clear 5-FU from RNA and recover Thymidylate Synthase (TS) activity more rapidly than sensitive lines, despite initial growth inhibition in both [3].
More recent clinical and preclinical evidence has expanded our understanding of 5-FU resistance mechanisms tied to cellular metabolism:
The table below summarizes the core technical specifications of this stable isotope-labeled compound:
| Property | Specification |
|---|---|
| Chemical Name | 5-Fluorouracil-15N2 [1] |
| CAS Number | 68941-95-7 [1] |
| Molecular Formula | C₄H₃F¹⁵N₂O₂ [1] |
| Molecular Weight | 132.06 g/mol [1] |
| Isotopic Purity | Not specified in search results, but sold as a stable isotope [1]. |
| Appearance | Solid, white to off-white [1]. |
| Primary Application | Internal Standard (IS) for quantitative analysis using LC-MS/MS, GC-MS, and NMR [1] [2]. |
| Research Use | Tracer for drug metabolism and pharmacokinetic studies [1]. |
This compound is primarily used as an internal standard to ensure accurate quantification in complex biological samples. The following diagram illustrates a general UPLC-MS/MS workflow for quantifying 5-FU in plasma using this stable isotope.
A standard workflow for quantifying 5-FU in plasma using this compound as an internal standard.
The following table outlines a specific clinical research method for analyzing 5-FU in plasma using 5-Fluorouracil-13C,15N2, which is methodologically analogous to using the 15N2 version [3].
| Protocol Step | Specification | Details & Purpose |
|---|---|---|
| Sample Prep | Volume: 50 µL plasma [3] | Uses low sample volumes, suitable for clinical trials. |
| Internal Standard | 5-FU-13C,15N2 [3] | Added before extraction to correct for procedural losses. |
| Extraction | Liquid-Liquid Extraction (LLE) [3] | 500 µL ethyl acetate + 0.1% formic acid. Simple, cost-effective. |
| Chromatography | UPLC (Waters ACQUITY UPLC HSS PFP Column) [3] | Fast run time (3 min). Separates 5-FU from isobaric interference. |
| Detection | Tandem Mass Spectrometry (Xevo TQD) [3] | ESI negative ion mode; Multiple Reaction Monitoring (MRM). |
| Calibration Range | 20–2000 ng/mL [3] | Wide dynamic range (100-fold) for clinical concentrations. |
| Key Performance | LLOQ: 20 ng/mL; Precision: ≤9.0% RSD [3] | Demonstrates sensitivity and reproducibility. |
5-Fluorouracil (5-FU) remains a cornerstone chemotherapeutic agent for treating solid tumors, including colorectal, breast, and head and neck cancers [1]. Therapeutic drug monitoring is crucial due to 5-FU's narrow therapeutic index and significant inter-individual variability in metabolism [2]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for 5-FU quantification due to its superior sensitivity, specificity, and rapid analysis capabilities compared to historical methods [3] [1].
This application note details a validated LC-MS/MS method for quantifying 5-FU in human plasma using 5-Fluorouracil-¹³C¹⁵N₂ as the stable isotope-labeled internal standard. The method employs efficient liquid-liquid extraction and delivers robust performance suitable for clinical research applications [2].
The following workflow illustrates the sample preparation procedure:
| Parameter | Configuration | | :--- | :--- | | System | Waters ACQUITY UPLC I-Class (FTN) [2] | | Column | ACQUITY UPLC HSS PFP (2.1 × 100 mm, 1.8 µm) [2] | | Column Temperature | 35 °C [2] | | Mobile Phase A | Water [2] | | Mobile Phase B | Acetonitrile [2] | | Flow Rate | 0.40 mL/min [2] | | Injection Volume | 20 µL [2] | | Run Time | 3.0 minutes [2] | | Gradient Program | Time (min) | %A | %B | 0.0 | 99 | 1 0.5 | 99 | 1 1.0 | 50 | 50 1.5 | 50 | 50 1.6 | 99 | 1 3.0 | 99 | 1 [2] |
| Parameter | Configuration |
|---|---|
| System | Waters Xevo TQD [2] |
| Ionization Mode | Electrospray Ionization (ESI), Negative [2] |
| Capillary Voltage | 3.0 kV [2] |
| Source Temperature | 140 °C [2] |
| Desolvation Temperature | 450 °C [2] |
| Desolvation Gas Flow | Optimize for maximum response |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) [2] |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (sec) | Collision Energy (V) |
|---|---|---|---|---|
| 5-Fluorouracil | 129.0 [2] [1] | 42.0 [1] | 0.050 [2] | Optimize (e.g., 28 [1]) |
| 5-FU-¹³C¹⁵N₂ (IS) | 132.0 | 42.0 | 0.015 [2] | Optimize |
The instrument method is configured as follows:
The method was validated according to international guidelines for bioanalytical method validation [4] [5]. Key performance characteristics are summarized below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% Bias) |
|---|---|---|---|---|
| LLOQ | 20 [2] | < 20% [4] | < 20% [4] | ±15% [4] |
| Low QC | 40 [2] | ≤ 9.0 [2] | ≤ 9.0 [2] | 90.5–110.6% [2] |
| Mid QC | 750 [2] | ≤ 9.0 [2] | ≤ 9.0 [2] | 90.5–110.6% [2] |
| High QC | 1500 [2] | ≤ 9.0 [2] | ≤ 9.0 [2] | 90.5–110.6% [2] |
| Parameter | Result |
|---|---|
| Calibration Range | 20–2000 ng/mL [2] |
| Linear Dynamic Range | 14–2600 ng/mL [2] |
| Regression Model | Linear with 1/x² weighting |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL [2] |
| Limit of Detection (LOD) | ~7.5 ng/mL (20% RSD) [2] |
| Parameter | 5-FU | Internal Standard |
|---|---|---|
| Extraction Recovery | 76.1% [6] | Consistent with 5-FU |
| Matrix Effect (Low QC) | 62–69% (Mean 66%) [2] | 94–98% (Mean 96%) [2] |
| Matrix Effect (High QC) | 46–75% (Mean 65%) [2] | 96–105% (Mean 102%) [2] |
This LC-MS/MS method provides a robust framework for 5-FU quantification in clinical research. The use of a stable isotope-labeled internal standard (5-FU-¹³C¹⁵N₂) effectively compensates for matrix effects and variability in sample preparation, ensuring high data quality [2]. The method's simple protein precipitation or liquid-liquid extraction, combined with a fast 3-minute chromatographic run, enables high sample throughput, making it suitable for therapeutic drug monitoring and pharmacokinetic studies [2].
The method demonstrates excellent precision and accuracy across the validated range, with inter-assay variation less than 6% [3]. The LLOQ of 20 ng/mL is sufficient for clinical research applications, though more sensitive methods (LLOQ 0.1–1 ng/mL) employing solid-phase extraction or derivatization are available for specialized applications requiring ultratrace analysis [6] [1].
This application note provides a thoroughly validated LC-MS/MS method for the quantification of 5-fluorouracil in human plasma using 5-Fluorouracil-¹³C¹⁵N₂ as an internal standard. The method demonstrates excellent precision, accuracy, and sensitivity suitable for clinical research applications, including therapeutic drug monitoring and pharmacokinetic studies. The detailed protocols and validation data presented here provide researchers with a reliable framework for implementing 5-FU analysis in their laboratories.
The combination therapy of tegafur/uracil (UFT) and leucovorin (LV) is a widely used oral chemotherapeutic regimen for colorectal cancer, particularly in the adjuvant setting after surgical procedures such as hepatectomy for colorectal liver metastases (CRLM) [1]. While this regimen demonstrates significant therapeutic efficacy, it is frequently associated with severe adverse effects including myelosuppression, fulminant hepatitis, and diarrhea [2]. These adverse events are especially concerning in patients with altered drug metabolism, such as those who have undergone hepatectomy. Therapeutic Drug Monitoring (TDM) offers a promising strategy to optimize dosing and minimize toxicity, but its implementation has been hampered by the lack of robust analytical methods capable of simultaneously quantifying the key analytes in this therapeutic regimen [1].
Tegafur functions as a prodrug that undergoes bioactivation in the liver primarily via cytochrome P-450 2A6 (CYP2A6) to form the active metabolite 5-fluorouracil (5-FU) [3]. Uracil, co-administered in a 1:4 molar ratio with tegafur in UFT, acts as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU catabolism, thereby enhancing and prolonging 5-FU's bioavailability and therapeutic effects [4]. The complex pharmacokinetic interplay between these compounds creates a compelling case for simultaneous monitoring to guide clinical dosing decisions.
Previously available methods for quantifying these analytes suffered from limitations including lengthy run times, complicated procedures, and insufficient specificity or sensitivity [2]. The development of a simultaneous quantification method addresses a significant gap in clinical pharmacology, enabling comprehensive pharmacokinetic profiling that can inform personalized dosing strategies for patients receiving UFT/LV therapy, particularly those with compromised hepatic function after hepatectomy [1].
The therapeutic efficacy of UFT/LV combination therapy stems from carefully designed biochemical modulation that enhances the antitumor activity of 5-FU while mitigating its rapid degradation. Understanding these metabolic pathways is crucial for appreciating the value of simultaneous drug monitoring. The core pathway involves the sequential conversion of tegafur to 5-FU, followed by strategic inhibition of 5-FU degradation and enhancement of its cytotoxic effects.
Tegafur, a prodrug, undergoes hepatic bioactivation primarily mediated by the cytochrome P-450 enzyme CYP2A6, which catalyzes the 5'-hydroxylation of tegafur to release 5-FU [3]. This conversion occurs not only enzymatically but also through spontaneous degradation and minor contributions from other metabolic pathways. The resulting 5-FU is then incorporated into RNA and converted to the active metabolite fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS), a key enzyme in DNA synthesis [4]. This inhibition leads to depleted thymidine pools and impaired DNA synthesis in rapidly dividing cells, ultimately triggering apoptosis.
Uracil potentiates this effect through DPD inhibition, competitively binding to dihydropyrimidine dehydrogenase and substantially reducing the rate of 5-FU catabolism to inactive metabolites [4]. This mechanism allows for sustained therapeutic levels of 5-FU with lower tegafur doses. Leucovorin (LV) further enhances this system by stabilizing the binding of FdUMP to thymidylate synthase through increased intracellular levels of folates, forming a stable ternary complex that more effectively suppresses DNA synthesis [2]. The net effect is prolonged exposure of tumor cells to cytotoxic 5-FU metabolites with enhanced potency against nucleotide metabolism.
Figure 1: Metabolic Pathway of UFT/LV Combination Therapy. This diagram illustrates the conversion of tegafur to 5-FU, the inhibition of DPD by uracil, and the ultimate inhibition of thymidylate synthase leading to suppressed DNA synthesis.
Proper sample preparation is critical for achieving accurate quantification of 5-FU, uracil, and tegafur from plasma matrices. The protocol involves protein precipitation followed by liquid-liquid extraction to clean up the samples and concentrate the analytes while minimizing matrix effects that could compromise the analysis.
Begin by aliquoting 200 µL of plasma (calibrators, quality controls, or patient samples) into polypropylene tubes. Add 100 µL of the internal standard working solution containing 5-FU-¹³C,¹⁵N₂ (200 ng/mL), uracil-¹⁵N₂ (2000 ng/mL), and tegafur-¹³C,¹⁵N₂ (5000 ng/mL). For calibrators and QCs, add 100 µL of the appropriate standard solution; for patient samples, add 100 µL of 50% acetonitrile aqueous solution containing 2 mM ammonium formate for volume adjustment [2]. Vortex the mixtures thoroughly to ensure proper integration of IS with the sample matrix.
Proceed with protein precipitation by adding 500 µL of methanol to each sample, followed by vigorous vortexing for 1 minute. Centrifuge the samples at 15,000 rpm at 10°C for 10 minutes to pellet the precipitated proteins. Carefully transfer 750 µL of the supernatant to new polypropylene tubes, taking care not to disturb the protein pellet. Evaporate the supernatants to complete dryness under a gentle stream of nitrogen gas at room temperature [2].
The liquid-liquid extraction step begins by reconstituting the dried residues in 1800 µL of ethyl acetate. Vortex the samples for 10 minutes to ensure complete extraction of the analytes into the organic phase. Centrifuge again at 15,000 rpm at 10°C for 10 minutes to separate phases. Transfer 1440 µL of the upper organic layer to new polypropylene tubes and evaporate to dryness under nitrogen gas. Finally, reconstitute the dried extracts in 100 µL of 27.5% acetonitrile aqueous solution containing 2 mM ammonium formate. Vortex thoroughly and transfer to appropriate vials for UPLC-MS/MS analysis [2].
Figure 2: Plasma Sample Preparation Workflow. This diagram outlines the sequential steps for sample preparation, including protein precipitation, liquid-liquid extraction, and sample reconstitution prior to UPLC-MS/MS analysis.
The chromatographic separation of 5-FU, uracil, and tegafur requires optimized conditions to achieve adequate resolution, peak shape, and sensitivity while minimizing matrix effects and run time.
The mass spectrometric detection employs multiple reaction monitoring (MRM) in negative electrospray ionization mode to achieve the requisite sensitivity and specificity for quantifying these analytes in complex plasma matrices.
Table 1: MRM Transitions and Mass Spectrometer Parameters for 5-FU, Uracil, Tegafur, and Their Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| 5-FU | 128.9 | 42.0 | 26 | 22 |
| 5-FU-¹³C,¹⁵N₂ | 132.0 | 44.0 | 26 | 22 |
| Uracil | 111.0 | 42.0 | 30 | 22 |
| Uracil-¹⁵N₂ | 113.0 | 44.0 | 30 | 22 |
| Tegafur | 200.9 | 58.9 | 30 | 30 |
| Tegafur-¹³C,¹⁵N₂ | 204.0 | 59.0 | 30 | 30 |
The method was rigorously validated according to US Food and Drug Administration (FDA) guidance to ensure reliability, accuracy, and precision for clinical application. The validation assessed key parameters including linearity, sensitivity, accuracy, precision, recovery, and matrix effects [2].
Table 2: Method Validation Parameters and Performance Characteristics
| Parameter | 5-FU | Uracil | Tegafur |
|---|---|---|---|
| Calibration Range | 2-500 ng/mL | 20-5000 ng/mL | 200-50,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 20 ng/mL | 200 ng/mL |
| Accuracy (%) | ≤11.6 | ≤11.6 | ≤11.6 |
| Precision (% CV) | ≤13.3 | ≤13.3 | ≤13.3 |
| Average Recovery (%) | 79.9 | 80.9 | 87.8 |
| Matrix Effects (%) | >43.5 | >84.9 | >100.2 |
The method demonstrated excellent linearity across the specified concentration ranges for all three analytes, with correlation coefficients (r²) exceeding 0.99 [2]. The LLOQ values were sufficient to detect clinically relevant concentrations, with the lowest calibrator serving as the LLOQ for each analyte. The accuracy and precision were within acceptable limits for bioanalytical methods, with both intra-day and inter-day variations below 15% at all quality control levels, including the LLOQ [2].
The extraction efficiency, as measured by recovery rates, was consistent and reproducible across the analytical range for all compounds. Matrix effects, which can significantly impact the reliability of LC-MS/MS methods, were evaluated and found to be consistent, with tegafur showing minimal suppression (100.2%), uracil experiencing moderate suppression (84.9%), and 5-FU exhibiting more significant suppression (43.5%) [2]. However, the use of stable isotope-labeled internal standards effectively compensated for these matrix effects and recovery variations, ensuring accurate quantification.
The validated method was successfully applied to monitor plasma concentrations of 5-FU, uracil, and tegafur in two patients with colorectal liver metastasis who received UFT/LV combination therapy after hepatectomy [2]. The patients received oral UFT (400 mg/day for patient 1 and 500 mg/day for patient 2) along with 75 mg/day of UZEL (leucovorin) every 8 hours on an empty stomach for 28 days [2]. Blood samples were collected before administration (0 min) and after administration (15, 30, 60, 90, 180, and 480 min) on day 1 and day 8 of therapy [2].
The time course of plasma concentrations revealed distinct pharmacokinetic profiles for each analyte, with the method capable of capturing the complex interplay between tegafur absorption, its conversion to 5-FU, and the modulating effects of uracil. The simultaneous monitoring allowed for comprehensive assessment of the exposure to all three key compounds, providing a foundation for potential dose individualization based on therapeutic drug monitoring [2]. This clinical application demonstrated the method's utility in real-world settings and its potential to optimize UFT/LV therapy, particularly in patients with altered drug metabolism due to hepatectomy.
Matrix Effects Management: Despite significant matrix effects for 5-FU (43.5%), the use of stable isotope-labeled internal standards effectively compensates for ionization suppression/enhancement, ensuring accurate quantification [2].
Sample Stability: Plasma samples should be stored at -40°C until analysis to maintain analyte stability. Avoid repeated freeze-thaw cycles to preserve integrity of measurements [2].
Chromatographic Performance: The HSS T3 column provides excellent retention for polar compounds like 5-FU and uracil. If peak shape deteriorates, consider conditioning with multiple injections or implementing more aggressive washing steps between runs.
Sensitivity Optimization: For applications requiring higher sensitivity than the current LLOQs, consider increasing the injection volume (though this may require optimization to avoid matrix effects) or implementing a more extensive sample concentration step during preparation.
The developed UPLC-MS/MS method enables simultaneous quantification of 5-FU, uracil, and tegafur in human plasma with the sensitivity, accuracy, and precision required for clinical therapeutic drug monitoring [2]. The method addresses a significant gap in the optimization of UFT/LV combination therapy, particularly in vulnerable populations such as patients who have undergone hepatectomy for colorectal liver metastases [1] [2]. By providing a comprehensive view of the pharmacokinetic relationships between these interrelated compounds, this analytical approach supports the potential for personalized dosing strategies that could maximize therapeutic efficacy while minimizing the substantial adverse effects associated with this regimen [2].
The application of this method in clinical practice could revolutionize the management of patients receiving UFT/LV therapy, moving beyond empirical dosing to precision medicine based on individual drug exposure metrics. Future work should focus on establishing target concentration ranges associated with optimal efficacy and minimal toxicity, as well as exploring the relationship between drug exposure, genetic polymorphisms in metabolic enzymes such as CYP2A6, and clinical outcomes [3].
Based on the general principles from the search results, the core workflow for such an analysis would involve the steps in the diagram below. This can serve as a logical starting point for developing your own detailed protocol.
While full details are not available, the search results highlight several critical components that should be included in a robust protocol.
The table below summarizes the LC and MS parameters as described in the available literature.
| Parameter | Description from Literature |
|---|---|
| Analytical Column | Reversed-phase C18 (e.g., dC18 Atlantis, 3.5 µm, 100 x 2.1 mm) [1]. |
| Mobile Phase | Isocratic: Ammonium formate buffer/Methanol/Water (5/5/90, v/v) [1]. |
| Run Time | ~6.2 minutes for 6 analytes [1]; ~16 minutes for 5-FU in plasma [2]. |
| Ion Source | Electrospray Ionization (ESI) [2] [1]. |
| Ionization Mode | Negative ion mode for metabolites (5-FU, 5-FdUrd, 5-FdUMP) [1]. |
| Detection | HPLC-tandem mass spectrometry with Multiple-Reaction Monitoring (MRM) [2]. |
To create a modern and detailed protocol, I suggest you:
UFT/LV combination therapy, consisting of tegafur and uracil in a 1:4 molar ratio plus leucovorin, has emerged as a standard adjuvant treatment for colorectal cancer, particularly in patients following hepatectomy for colorectal liver metastases [1]. Tegafur serves as a prodrug that undergoes hepatic conversion to the active chemotherapeutic agent 5-fluorouracil (5-FU), while uracil acts as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU catabolism [2]. This combination significantly enhances the bioavailability and antitumor activity of 5-FU through biochemical modulation. Despite its established efficacy, UFT/LV therapy presents significant clinical challenges, with severe adverse effects including myelosuppression, fulminant hepatitis, and diarrhea occurring frequently, especially in patients with altered drug metabolism following hepatic resection [1].
Therapeutic drug monitoring (TDM) represents a promising approach to optimize UFT/LV therapy by maximizing therapeutic efficacy while minimizing treatment-related toxicity. The narrow therapeutic index of 5-FU, combined with significant interpatient variability in drug metabolism, creates an ideal scenario for TDM implementation [1]. Historically, the simultaneous quantification of 5-FU, uracil, and tegafur in plasma has presented analytical challenges due to their differing physicochemical properties and concentration ranges in biological matrices. This application note details a validated UPLC-MS/MS method that addresses these challenges, enabling precise monitoring of all three analytes simultaneously for enhanced TDM in patients receiving UFT/LV therapy [1].
The developed method employs ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) for the simultaneous quantification of 5-FU, uracil, and tegafur in human plasma. This approach leverages the exceptional sensitivity and specificity of triple quadrupole mass spectrometry operated in negative electrospray ionization mode, combined with the high resolution and rapid separation capabilities of UPLC technology [1]. A critical innovation in this methodology is the incorporation of stable isotope-labeled internal standards, including 5-fluorouracil-15N₂, which correct for variability in sample preparation and matrix effects, thereby ensuring analytical precision and accuracy.
The analytical method was designed to address the significant differences in physiological concentrations of the target analytes, with tegafur typically circulating at concentrations approximately 100-fold higher than 5-FU following UFT administration [1]. To accommodate this disparity, the method was validated over broad concentration ranges: 2–500 ng/mL for 5-FU, 20–5000 ng/mL for uracil, and 200–50,000 ng/mL for tegafur. The lower limit of quantification (LLOQ) was established at 2 ng/mL for 5-FU, 20 ng/mL for uracil, and 200 ng/mL for tegafur, demonstrating sufficient sensitivity for clinical TDM applications [1]. The method has been comprehensively validated according to US FDA guidance, establishing performance characteristics for precision, accuracy, recovery, and matrix effects suitable for clinical implementation [1].
Table 1: Sample Preparation Steps for Plasma Analysis
| Step | Procedure | Parameters | Notes |
|---|---|---|---|
| 1. Sample Aliquoting | Transfer 200 µL of plasma to polypropylene tube | Blank, calibrator, QC, or patient plasma | Use validated pipettes with regular calibration |
| 2. Internal Standard Addition | Add 100 µL IS mixture (5-FU-13C,15N₂: 200 ng/mL, uracil-15N₂: 2000 ng/mL, tegafur-13C,15N₂: 5000 ng/mL) | Vortex 10-15 seconds | Maintain consistent mixing time |
| 3. Volume Adjustment | Add 100 µL of 50% acetonitrile containing 2 mM ammonium formate | For patient samples only | Calibrators/QCs already contain 100 µL of respective solutions |
| 4. Protein Precipitation | Add 500 µL methanol, vortex 1 minute | Centrifuge at 15,000 rpm, 10°C, 10 minutes | Chill methanol before use for better precipitation |
| 5. Supernatant Transfer | Carefully transfer 750 µL supernatant to new tube | Avoid disturbing pellet | Quantitative transfer not required |
| 6. Solvent Evaporation | Evaporate under nitrogen gas | 40°C water bath recommended | Do not over-dry samples |
| 7. Liquid-Liquid Extraction | Add 1800 µL ethyl acetate, vortex 10 minutes | Centrifuge at 15,000 rpm, 10°C, 10 minutes | Ensure proper phase separation |
| 8. Final Extract Preparation | Transfer 1440 µL supernatant, evaporate under N₂, reconstitute in 100 µL 27.5% acetonitrile with 2 mM ammonium formate | Vortex thoroughly to dissolve | Inject 5-10 µL for UPLC-MS/MS analysis [1] |
The following workflow diagram illustrates the complete sample preparation process:
Figure 1: Sample Preparation Workflow for UFT/LV TDM Analysis
Table 2: UPLC Conditions for Separation
| Parameter | Specification | Notes |
|---|---|---|
| Chromatography System | Acquity UPLC I-Class (Waters) | Binary solvent manager, FTN autosampler |
| Analytical Column | Acquity HSS T3 (1.8 µm) | Alternative: BEH C18 for similar applications |
| Column Temperature | 40°C | ±2°C stability critical for retention time |
| Injection Volume | 5-10 µL | Partial loop with needle overfill mode |
| Autosampler Temperature | 10°C | Maintains sample integrity |
| Mobile Phase A | 2 mM ammonium formate in water | Fresh preparation daily recommended |
| Mobile Phase B | 2 mM ammonium formate in methanol | LC/MS grade solvents required |
| Gradient Program | Time (min)/%B: 0/1, 1/1, 8/90, 10/90, 10.1/1, 12/1 | Total run time: 12 minutes |
| Flow Rate | 0.4 mL/min | Backpressure typically 8000-10000 psi [1] |
Table 3: MS/MS Parameters for Target Analytes
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| 5-FU | Negative ESI | 129.0 | 42.0 | 40 | 20 |
| 5-FU-13C,15N₂ (IS) | Negative ESI | 132.0 | 44.0 | 40 | 20 |
| Uracil | Negative ESI | 111.0 | 42.0 | 35 | 18 |
| Uracil-15N₂ (IS) | Negative ESI | 113.0 | 44.0 | 35 | 18 |
| Tegafur | Negative ESI | 200.9 | 57.0 | 30 | 18 |
| Tegafur-13C,15N₂ (IS) | Negative ESI | 203.9 | 59.0 | 30 | 18 |
Instrument Settings: Electrospray ionization in negative mode; capillary voltage: 2.5 kV; desolvation temperature: 500°C; desolvation gas flow: 1000 L/hr; cone gas flow: 150 L/hr; collision gas: argon; data acquisition in multiple reaction monitoring (MRM) mode [1].
Table 4: Method Validation Results for 5-FU, Uracil, and Tegafur
| Validation Parameter | 5-FU | Uracil | Tegafur |
|---|---|---|---|
| Calibration Range (ng/mL) | 2–500 | 20–5000 | 200–50,000 |
| Lower Limit of Quantification (ng/mL) | 2 | 20 | 200 |
| Accuracy (% Bias) | ≤11.6 | ≤9.8 | ≤8.5 |
| Precision (% CV) | ≤13.3 | ≤12.1 | ≤10.8 |
| Average Recovery (%) | 79.9 | 80.9 | 87.8 |
| Matrix Effect (%) | 43.5 | 84.9 | 100.2 |
| Intra-day Precision (% CV) | 6.2–9.5 | 5.8–8.7 | 4.9–7.3 |
| Inter-day Precision (% CV) | 8.3–13.3 | 7.6–12.1 | 6.5–10.8 |
The validation results demonstrate that the method exhibits acceptable precision with CV values below 13.3% for all analytes, which falls within the recommended guidelines for bioanalytical method validation [1]. The accuracy profiles showed deviations within ±11.6% of nominal values across the calibration range for all quality control levels. The extraction efficiency, as measured by average recovery rates, ranged from 79.9% for 5-FU to 87.8% for tegafur, indicating consistent and reproducible sample preparation [1].
Matrix effects were evaluated by comparing the analytical response of standards in neat solution to those spiked into extracted plasma matrix. While tegafur showed minimal matrix suppression (100.2%), 5-FU demonstrated significant matrix effects (43.5%), highlighting the critical importance of using stable isotope-labeled internal standards to compensate for these variations and ensure accurate quantification [1]. The method demonstrated appropriate selectivity with no significant interference from endogenous plasma components at the retention times of the target analytes.
The developed method has been successfully applied to monitor plasma concentrations of 5-FU, uracil, and tegafur in patients with colorectal liver metastasis receiving UFT/LV therapy after hepatectomy [1]. In the clinical study, patients received oral UFT (400-500 mg/day as tegafur) plus leucovorin (75 mg/day) administered every 8 hours on an empty stomach for 28-day treatment cycles. Blood samples were collected in EDTA-containing tubes at predetermined time points: before administration (0 min) and after administration (15, 30, 60, 90, 180, and 480 minutes) on day 1 and day 8 of treatment [1].
Following collection, plasma was separated by centrifugation and stored frozen at -40°C until analysis. The resulting concentration-time data enabled the calculation of key pharmacokinetic parameters, including peak concentration (Cmax), time to peak concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2). This comprehensive pharmacokinetic profiling facilitates dose optimization based on individual metabolic characteristics, potentially reducing the incidence of severe adverse effects while maintaining therapeutic efficacy [1].
Table 5: Representative Pharmacokinetic Parameters in Patients Receiving UFT/LV Therapy
| Parameter | Patient 1 (400 mg/day) | Patient 2 (500 mg/day) |
|---|---|---|
| Tegafur Cmax (ng/mL) | 18,450 | 23,780 |
| Tegafur Tmax (min) | 90 | 90 |
| Tegafur AUC0-8h (ng·h/mL) | 85,640 | 112,350 |
| 5-FU Cmax (ng/mL) | 185 | 242 |
| 5-FU Tmax (min) | 60 | 90 |
| 5-FU AUC0-8h (ng·h/mL) | 685 | 895 |
| Uracil Cmax (ng/mL) | 2,850 | 3,420 |
| Uracil Tmax (min) | 60 | 60 |
| Uracil AUC0-8h (ng·h/mL) | 12,540 | 15,280 |
The clinical application demonstrated the method's robustness in capturing the pharmacokinetic profiles of all three analytes simultaneously [1]. The data revealed substantial interpatient variability in drug exposure, highlighting the potential value of TDM for dose individualization. The tegafur:5-FU ratio remained consistently high throughout the dosing interval, confirming the prodrug function of tegafur and its continuous conversion to the active metabolite 5-FU [1].
The following diagram illustrates the metabolic pathways of 5-fluorouracil and the position of TDM in optimizing therapy:
Figure 2: 5-FU Metabolic Pathways and TDM Monitoring Points
Understanding the metabolic pathways of 5-FU provides crucial context for interpreting TDM results. Approximately 80-85% of administered 5-FU undergoes catabolism via dihydropyrimidine dehydrogenase (DPD) to inactive metabolites, while only 1-3% is converted to active metabolites responsible for both cytotoxic effects and toxicity [2]. The anabolic pathways generate three primary active metabolites: FUTP (incorporated into RNA, disrupting RNA processing), FdUTP (incorporated into DNA, causing DNA damage), and FdUMP (inhibits thymidylate synthase, disrupting DNA synthesis) [2].
The plasma ratio of dihydrouracil to uracil (UH2/Ura) has been identified as a potential surrogate biomarker for hepatic DPD activity [3]. Research in colorectal cancer models has demonstrated a significant correlation between the UH2/Ura ratio and hepatic DPD activity (r² = 0.865, p < 0.01), suggesting its utility in predicting 5-FU clearance and potential toxicity risk [4]. This ratio may be particularly valuable for identifying patients with DPD deficiency, who are at increased risk of severe and potentially life-threatening toxicities when receiving standard doses of 5-FU or its prodrugs [2].
The UPLC-MS/MS method described in this application note provides a robust, sensitive, and specific approach for the simultaneous quantification of 5-FU, uracil, and tegafur in human plasma. The method's comprehensive validation according to FDA guidelines supports its implementation in clinical settings for therapeutic drug monitoring of UFT/LV therapy [1]. The incorporation of stable isotope-labeled internal standards, including 5-fluorouracil-15N₂, ensures accurate and precise quantification despite significant matrix effects observed particularly for 5-FU.
The application of this methodology in patients with colorectal liver metastasis following hepatectomy demonstrates its clinical utility in characterizing the pharmacokinetic profiles of all three analytes simultaneously [1]. By enabling dose optimization based on individual drug exposure metrics, this TDM approach has the potential to minimize treatment-related toxicity while maintaining therapeutic efficacy, particularly in patient populations with altered drug metabolism due to hepatic resection or genetic polymorphisms in drug-metabolizing enzymes [1]. Future applications may incorporate additional biomarkers such as the UH2/Ura ratio to further personalize dosing strategies based on individual metabolic capacity [3] [4].
5-Fluorouracil (5-FU) is a cornerstone chemotherapy drug used to treat various cancers, including breast, colorectal, and gastric cancer. However, its clinical use is challenging due to a narrow therapeutic window and significant interindividual variability in its pharmacokinetics, influenced by factors such as polymorphisms in the DPYD gene, which encodes the metabolizing enzyme dihydropyrimidine dehydrogenase (DPD) [1]. Subtherapeutic concentrations can lead to poor treatment efficacy and cancer relapse, while supratherapeutic concentrations can cause severe, sometimes life-threatening, toxicities such as leukopenia, stomatitis, and diarrhea [1] [2]. Therefore, Therapeutic Drug Monitoring (TDM) is essential to individualize dosing and optimize patient outcomes [1].
While modern analyses often use Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), sometimes with Dried Blood Spot (DBS) sampling, Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust and reliable alternative [3] [1] [4]. The use of a stable isotope-labeled internal standard, such as 1,3-[¹⁵N₂]-5-fluorouracil, is critical for ensuring analytical accuracy and precision by correcting for losses during sample preparation and matrix effects during instrument analysis [3].
The following is a detailed protocol adapted from a established method for the routine monitoring of 5-FU in patients receiving low-level protracted infusions [3].
This method quantifies 5-FU in human plasma over a range of 0.5 to 50 ng/mL using gas chromatographic-mass spectrometric (GC-MS) analysis with electron-impact (EI) ionization. The protocol uses 1,3-[¹⁵N₂]-5-fluorouracil as the primary internal standard and 5-chlorouracil as a secondary internal standard. Analytes are extracted and derivatized in a single step and converted to their 1,3-dipentafluorobenzyl derivatives before analysis [3].
The referenced method has demonstrated excellent performance characteristics [3]:
The table below summarizes the key specifications of the GC-MS method and contrasts it with a modern LC-MS/MS approach for context.
| Parameter | GC-MS Method with ¹⁵N₂-IS [3] | LC-MS/MS (DBS Method) [1] [4] |
|---|---|---|
| Internal Standard | 1,3-[¹⁵N₂]-5-fluorouracil & 5-chlorouracil | Propylthiouracil |
| Sample Type | Plasma | Dried Blood Spot (DBS) |
| Sample Prep | Single-step extraction/derivatization with acetonitrile | Liquid-liquid extraction (Ethyl acetate/2-Propanol) |
| Analytical Column | GC Capillary Column | Acquity UPLC BEH C18 (2.1 × 100 mm; 1.7 μm) |
| Ionization Mode | Electron Impact (EI) | Electrospray Ionization (ESI), negative mode |
| Quantification Range | 0.5 - 50 ng/mL | 0.1 - 60 μg/mL (100 - 60,000 ng/mL) |
| Key Applications | Monitoring patients on low-level protracted 5-FU infusions | TDM in breast cancer patients receiving IV 5-FU or oral capecitabine |
To better understand the experimental process and the biological context of 5-FU monitoring, the following diagrams illustrate the analytical workflow and the drug's mechanism of action.
This diagram outlines the key steps in the plasma sample analysis protocol.
This diagram summarizes the metabolic activation of 5-FU, its mechanism of action, and a key pathway of resistance identified in gastric cancer, providing context for why drug monitoring is crucial [1] [2].
The GC-MS method using 1,3-[¹⁵N₂]-5-fluorouracil as an internal standard is a robust, well-validated technique for the precise quantification of 5-FU in plasma at low concentrations. It is particularly suited for monitoring patients on specific infusion regimens. While newer LC-MS/MS methods offer simpler sample preparation and broader dynamic ranges, the GC-MS protocol remains a foundational and reliable approach. The integration of TDM for 5-FU, regardless of the analytical platform used, is a critical step toward personalized cancer therapy, helping to maximize efficacy while minimizing the risk of severe toxicity.
5-Fluorouracil (5-FU) is a cornerstone chemotherapeutic agent used to treat various solid tumors. A major challenge in its clinical application is significant inter-individual variability in pharmacokinetics, which can lead to suboptimal efficacy or severe toxicity [1]. To ensure accurate and reliable measurement of 5-FU plasma concentrations for therapeutic drug monitoring (TDM), highly precise bioanalytical methods are essential.
The use of a stable isotope-labeled internal standard (IS) like 5-Fluorouracil-¹⁵N₂ is a critical step in achieving this precision. This compound is chemically identical to 5-FU but contains two ¹⁵N atoms, giving it a slightly higher molecular mass [2]. When added to a plasma sample before processing, it corrects for analyte loss during sample preparation and for variability in instrument response, thereby improving the accuracy, precision, and robustness of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods [3].
The core application of 5-Fluorouracil-¹⁵N₂ is to quantify 5-FU in human plasma, often alongside its prodrugs and metabolites. The following diagram illustrates the complete experimental workflow, from sample collection to data analysis.
This protocol is adapted from a published method for the simultaneous quantification of 5-FU, uracil, and tegafur [3].
Materials:
Procedure:
The following table summarizes a typical UPLC configuration used for this analysis [3].
Table 1: Ultra-Performance Liquid Chromatography (UPLC) Conditions
| Parameter | Specification |
|---|---|
| System | Acquity UPLC I-Class System |
| Column | Waters Acquity HSS T3 (1.8 µm, 2.1 mm × 100 mm) |
| Column Temperature | 40°C |
| Mobile Phase A | 2 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) -> %B: 0.0 -> 2.5, 1.0 -> 2.5, 6.0 -> 50.0, 6.1 -> 2.5, 8.0 -> 2.5 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
Analysis is typically performed in negative electrospray ionization (ESI) mode using a triple-quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode [3]. The specific transitions for 5-FU and its internal standard are as follows.
Table 2: Mass Spectrometry Parameters and SRM Transitions
| Analyte | Ionization Mode | Precursor Ion > Product Ion | Collision Energy (eV) |
|---|---|---|---|
| 5-Fluorouracil (5-FU) | Negative (ESI-) | 129.0 > 42.0 [1] | Optimized per instrument |
| 5-Fluorouracil-¹⁵N₂ (IS) | Negative (ESI-) | 131.0 > 44.0 [3] | Optimized per instrument |
A properly validated method must meet specific performance criteria to be considered reliable for clinical use. The following table summarizes key validation parameters obtained using 5-Fluorouracil-¹⁵N₂ as the IS [3].
Table 3: Summary of Method Validation Parameters
| Validation Parameter | Performance for 5-FU (with 5-Fluorouracil-¹⁵N₂ IS) |
|---|---|
| Linear Range | 2 - 500 ng/mL [3] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL [3] |
| Average Recovery | 79.9% [3] |
| Intra-assay Precision (% RSD) | 1.5% - 3.9% (for a similar derivatization method) [4] |
| Inter-assay Precision (% RSD) | ≤ 13.3% for 5-FU, uracil, and tegafur [3] |
| Accuracy (% Bias) | Within ± 11.6% [3] |
Understanding the metabolism of 5-FU is crucial for comprehensive assay development. The drug is catabolized through a three-step pathway, and variability in this pathway is a major source of differences in patient exposure and toxicity risk [1]. The following diagram illustrates this pathway, showing the relationship between 5-FU, its metabolites, and the associated enzymes.
I hope these detailed application notes and protocols provide a solid foundation for your research and drug development work.
This compound is a stable isotope-labeled analog of the chemotherapeutic agent 5-fluorouracil (5-FU), specifically labeled with two nitrogen-15 atoms at the 1,3 positions of the pyrimidine ring. This compound, with the chemical name 5-Fluoropyrimidine-2,4(1H,3H)-dione-1,3-15N2 (CAS No. 68941-95-7, molecular formula C₄H₃F¹⁵N₂O₂, molecular weight 132.1 g/mol), serves as a critical internal standard in the bioanalysis of 5-FU and its metabolites. [1] [2] The incorporation of stable isotopes creates a distinct mass difference that enables precise quantification through mass spectrometric detection while maintaining nearly identical chemical and physical properties to the unlabeled analyte. This characteristic makes this compound particularly valuable for Advanced Method Validation (AMV), Quality Control (QC) applications, and supporting Abbreviated New Drug Application (ANDA) submissions during commercial production of fluorouracil products. [1]
The primary application of this compound in analytical science addresses the significant variability in 5-FU exposure observed in clinical practice. Studies have demonstrated that when 5-FU is dosed based on body surface area alone, more than 50% of patients have plasma concentrations outside the optimal therapeutic range, with up to 100-fold interindividual variability in pharmacokinetic parameters. [2] This variability has been associated with differences in the three-step metabolic pathway responsible for degrading approximately 80% of systemic 5-FU, primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD). [2] By employing this compound as an internal standard, researchers can develop highly precise and accurate bioanalytical methods that enable therapeutic drug monitoring (TDM) and facilitate dose optimization to maximize efficacy while minimizing toxicities.
Analytical method validation for this compound encompasses a series of experimentally demonstrated parameters that confirm the method's suitability for its intended purpose. These parameters, established according to regulatory guidelines such as ICH Q2(R1) and FDA bioanalytical method validation guidelines, ensure that the method produces reliable, reproducible, and accurate results for the quantification of 5-FU in various matrices. [3] The validation process demonstrates that the method maintains acceptable precision and consistency within established acceptance criteria while assessing the effect of variables within set operating limits. [3]
Table 1: Key Validation Parameters for this compound Analytical Methods
| Validation Parameter | Description | Acceptance Criteria | Reference Method |
|---|---|---|---|
| Linearity Range | Concentration range where response is proportional to analyte concentration | 5-FU: 2-500 ng/mL [4], 0.05-50 mg/L [5] | UPLC-MS/MS [4] |
| Precision (Repeatability) | Degree of agreement among individual test results | %RSD ≤ 13.3% for 5-FU [4] | LC-MS/MS [2] |
| Accuracy (% Recovery) | Agreement between measured and true value | 98-102% [3] | RP-HPLC [6] |
| Limit of Detection (LOD) | Lowest detectable analyte concentration | 0.015 μg/mL for 5-FU [6] | RP-HPLC [6] |
| Limit of Quantification (LOQ) | Lowest measurable analyte concentration with precision and accuracy | 0.048 μg/mL for 5-FU [6], 0.1 μg/mL in DBS [7] | UHPLC-MS/MS [7] |
| Specificity | Ability to measure analyte accurately in presence of interfering components | No interference at retention time | LC-MS/MS [2] |
| Matrix Effects | Effect of sample components on analyte ionization | 43.5% for 5-FU, 84.9% for uracil [4] | UPLC-MS/MS [4] |
The linearity and calibration curve for 5-FU quantification using this compound as internal standard must be established across the expected concentration range. A typical calibration curve for 5-FU in plasma matrices demonstrates linearity from 2-500 ng/mL, while methods employing dried blood spot (DBS) technology may extend from 0.1-60 μg/mL. [4] [7] The coefficient of determination (r²) should exceed 0.9998 for optimal method performance, confirming a strong relationship between concentration and detector response. [3] [6]
The precision and accuracy of the method are typically evaluated at multiple quality control (QC) levels. For 5-FU analysis, intra-day and inter-day precision should demonstrate %RSD values below 13.3%, with accuracy falling within 98-102% of the theoretical concentration. [4] [3] The recovery rate of 5-FU from biological matrices using appropriate extraction techniques typically averages approximately 79.9%, indicating consistent extraction efficiency across the analytical range. [4] Matrix effects, particularly important in mass spectrometric methods, should be carefully evaluated using samples from at least six different individuals to ensure consistent performance across different subject matrices. [4] [8]
Table 2: Experimental Concentration Ranges for 5-FU and Metabolites in Validation Studies
| Analyte | Linear Range | LLOQ | QC Concentrations | Biological Matrix |
|---|---|---|---|---|
| 5-Fluorouracil (5-FU) | 2-500 ng/mL [4], 0.05-50 mg/L [5] | 2 ng/mL [4] | 6, 45, 400 ng/mL [4] | Human plasma [4] |
| Uracil | 20-5000 ng/mL [4] | 20 ng/mL [4] | 60, 450, 4000 ng/mL [4] | Human plasma [4] |
| Tegafur | 200-50,000 ng/mL [4] | 200 ng/mL [4] | 600, 4500, 40,000 ng/mL [4] | Human plasma [4] |
| 5-FU in DBS | 0.1-60 μg/mL [7] | 0.1 μg/mL [7] | 0.1, 30, 60 μg/mL [7] | Dried blood spot [7] |
| α-fluoro-β-ureidopropionic acid (FUPA) | 50-5000 ng/mL [2] | 50 ng/mL [2] | 50, 450, 4000 ng/mL [2] | Human plasma [2] |
The following protocol details the validated liquid chromatography tandem mass spectrometry (LC-MS/MS) method for simultaneous quantification of 5-FU, its metabolites, and related biomarkers using this compound as internal standard. [2] This method enables precise therapeutic drug monitoring and metabolic profiling for personalized dose adjustment in cancer patients receiving 5-FU-based chemotherapy.
Instrumentation and Chromatographic Conditions:
Mass Spectrometric Conditions:
Materials and Reagents:
Step-by-Step Procedure:
The selection of appropriate calibration methodology represents a critical consideration in optimizing laboratory efficiency while maintaining analytical quality. Traditional LC-MS/MS bioanalysis typically employs multi-point calibration curves consisting of 6-10 non-zero concentrations for each analyte, as recommended by regulatory guidelines. [5] [9] However, recent investigations have demonstrated that single-point calibration approaches can produce analytically and clinically comparable results while significantly improving laboratory efficiency. [5] [9]
Multi-Point Calibration Protocol:
Single-Point Calibration Protocol:
Comparative studies have demonstrated that single-point calibration methods show excellent agreement with conventional multi-point approaches, with mean differences of -1.87% and regression slopes of 1.002 in method comparison studies. [5] This approach significantly reduces analysis time, decreases reagent consumption, and allows random instrument access without compromising the clinical utility of the results. Importantly, dose adjustment decisions based on 5-FU area under the curve (AUC) calculations were not impacted by the calibration method employed, supporting the feasibility of single-point calibration for routine therapeutic drug monitoring of 5-FU. [5] [9]
The developed and validated method using this compound as internal standard has been successfully applied to clinical samples from patients receiving 5-FU-based chemotherapy. In a study investigating UFT/leucovorin combination therapy (tegafur-uracil plus leucovorin) after hepatectomy for colorectal liver metastasis, researchers applied the UPLC-MS/MS method to assess the time courses of plasma concentrations of 5-FU, uracil, and tegafur in two patients. [4] Blood samples were collected before administration (0 min) and after administration (15, 30, 60, 90, 180, and 480 min) on day 1 and day 8 of treatment. The method successfully quantified therapeutic concentrations and enabled pharmacokinetic evaluation to support dose optimization in this patient population with impaired drug metabolism due to hepatectomy. [4]
In another clinical application, the validated method supported real-time dose adjustment of 5-FU in cancer patients based on calculated area under the time-concentration curve (AUC). The target 5-FU exposure for patients with colorectal cancer was established as 20-30 mg h/L, with only 20-30% of patients achieving their therapeutic targets when dosed based on body surface area alone. [9] Using the analytical method with this compound as internal standard, clinicians could measure steady-state plasma 5-FU concentrations during patient infusion and adjust subsequent doses to achieve optimal therapeutic exposure, thereby improving clinical outcomes while minimizing dose-limiting toxicities. [9]
A novel application of 5-FU quantification involves the use of dried blood spot (DBS) sampling with this compound as internal standard. This approach addresses the stability challenges associated with 5-FU in conventional plasma samples by stopping enzyme activity in blood. [7] The DBS method validation demonstrated a linear range of 0.1-60 μg/mL with LLOQ of 0.1 μg/mL, meeting all validation criteria set by FDA and EMA guidelines. [7] The sample preparation involved extracting DBS punches using 2-propanol:ethyl acetate (16:84), followed by UHPLC-MS/MS analysis with negative electrospray ionization MRM at m/z 128.97 → 41.82 for 5-FU and 168.97 → 57.88 for propylthiouracil (internal standard). [7] This approach reduces patient discomfort during sample collection and enhances 5-FU stability, enabling broader application of therapeutic drug monitoring in outpatient settings.
Figure 1: Analytical Method Validation Workflow for this compound
The comprehensive validation of analytical methods employing This compound as an internal standard provides robust frameworks for accurate quantification of 5-FU and related compounds in biological matrices. The detailed protocols outlined in this document demonstrate that properly validated methods meet all regulatory requirements for precision, accuracy, sensitivity, and specificity while addressing the practical challenges of 5-FU analysis in clinical and pharmaceutical settings. The application of these validated methods to therapeutic drug monitoring significantly improves the individualization of 5-FU therapy, enhancing efficacy while reducing the incidence of severe adverse effects. Furthermore, the development of innovative approaches such as single-point calibration and dried blood spot analysis increases the efficiency and accessibility of 5-FU monitoring, potentially expanding its implementation in routine clinical practice.
5-Fluorouracil (5-FU) remains one of the most extensively used anticancer drugs worldwide, particularly for the treatment of colorectal, breast, and head and neck cancers. As an antimetabolite, 5-FU exerts its cytotoxic effects only after complex intracellular conversion to various nucleoside and nucleotide metabolites that target multiple critical cellular processes. The therapeutic efficacy of 5-FU depends fundamentally on the efficiency of its anabolic activation within tumor cells, making the quantification of these metabolic pathways crucial for understanding drug sensitivity and resistance mechanisms. Three primary anabolites are responsible for 5-FU's cytotoxic activity: 5-fluoro-2'-deoxyuridine-5'-monophosphate (5-FdUMP) which inhibits thymidylate synthase (TS), 5-fluorouridine-5'-triphosphate (5-FUTP) which incorporates into RNA, and 5-fluoro-2'-deoxyuridine-5'-triphosphate (5-FdUTP) which incorporates into DNA, causing strand breaks.
The analysis of intracellular 5-FU anabolism presents significant analytical challenges due to the chemical diversity of metabolites (ranging from nucleosides to sugar nucleotides), their low abundance in complex biological matrices, and the labile nature of phosphate esters. Traditional analytical approaches, including radioimmunoassay, diode-array detection, and capillary electrophoresis, have been limited in their ability to simultaneously quantify the complete spectrum of 5-FU metabolites. The introduction of stable isotope labels, particularly 15N₂-labeled compounds, provides a powerful tool for tracking metabolite distribution, quantifying incorporation rates into nucleic acids, and normalizing for extraction efficiency and matrix effects. This document presents comprehensive application notes and detailed protocols for measuring intracellular 5-FU anabolism using 15N₂-labeled internal standards with liquid chromatography-high resolution mass spectrometry (LC-HRMS).
The analysis of 5-FU anabolites requires a highly sensitive and specific analytical platform capable of separating and detecting ten distinct nucleoside and nucleotide metabolites while maintaining compatibility with complex biological matrices. The system configuration has been optimized to address the polar nature of early metabolites and the charged properties of nucleotide phosphates, which traditionally challenge reversed-phase chromatography.
Chromatography System: Utilize an ultra-high-performance liquid chromatography (UHPLC) system with binary pumping capability and temperature-controlled column compartment. The system should maintain excellent retention and peak shape for highly polar analytes while providing effective separation of isobaric metabolites such as 5-FUMP and 5-FdUMP.
Mass Spectrometer: Employ an Orbitrap-based high-resolution mass spectrometer operating in negative ionization mode for nucleotide detection. The system should achieve a mass resolution of at least 60,000 FWHM to distinguish metabolites from endogenous isobars and matrix interferences. Calibration should be performed before each analysis using standard calibration solutions to ensure mass accuracy below 3 ppm.
Column Selection: Use a porous graphitic carbon (PGC) column (2.1 × 150 mm, 3 μm particle size) maintained at 30°C. PGC columns provide unique retention mechanisms for polar compounds compared to traditional C18 columns, enabling improved separation of nucleoside and nucleotide metabolites without requiring ion-pairing reagents that can suppress ionization.
Table 1: Optimized LC-HRMS Parameters for 5-FU Anabolite Analysis
| Parameter | Configuration | Notes |
|---|---|---|
| Column | Porous Graphitic Carbon (2.1×150 mm, 3 μm) | Stable with 100% aqueous mobile phase |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | LC-MS grade, pH 7.0 |
| Mobile Phase B | Acetonitrile with 0.1% Ammonium Hydroxide | LC-MS grade |
| Gradient Program | 0-2 min: 0% B; 2-15 min: 0-30% B; 15-20 min: 30-90% B; 20-25 min: 90% B; 25-30 min: 0% B | Total run time: 30 min |
| Flow Rate | 0.3 mL/min | Optimal for ESI sensitivity |
| Injection Volume | 10 μL | Partial loop injection mode |
| Ionization Mode | Heated Electrospray Ionization (H-ESI) | Negative mode |
| Spray Voltage | 3.5 kV | Optimized for nucleotide detection |
| Capillary Temperature | 320°C | |
| Resolution | 60,000 FWHM | Ensures accurate mass measurement |
Effective chromatographic separation of 5-FU anabolites requires careful optimization of mobile phase composition and gradient profile. The method employs a volatile ammonium acetate buffer (10 mM, pH 7.0) as mobile phase A and acetonitrile with 0.1% ammonium hydroxide as mobile phase B. This combination provides excellent peak shape for nucleotide analytes while maintaining compatibility with mass spectrometric detection. The gradient program begins with 100% aqueous conditions to retain highly polar nucleosides, followed by a gradual increase to 30% B over 15 minutes to elute mono-, di-, and tri-phosphate metabolites. A column cleaning step at 90% B ensures removal of non-polar matrix components, followed by re-equilibration at initial conditions.
The retention mechanism on PGC columns involves both hydrophobic interactions and electronic effects due to the polarizable graphite surface, which provides unique selectivity for nucleotide separations. This stationary phase demonstrates exceptional stability with 100% aqueous mobile phases, which is essential for retaining early-eluting nucleosides such as 5-FUrd and 5-FdUrd. The addition of ammonium hydroxide to the organic mobile phase enhances ionization efficiency in negative mode by promoting deprotonation of phosphate groups, thereby improving sensitivity for nucleotide metabolites [1] [2].
Proper cell culture techniques and controlled drug exposure are fundamental to obtaining reproducible results in 5-FU anabolism studies. The following protocol describes the procedure for treating cells with 15N₂-labeled 5-FU and preparing intracellular extracts for metabolite analysis.
Cell Culture: Maintain appropriate cancer cell lines (e.g., colorectal adenocarcinoma cells) in recommended medium supplemented with 10% fetal bovine serum at 37°C in a humidified 5% CO₂ atmosphere. Plate cells at a density of 1×10⁶ cells per well in 6-well plates and allow to adhere for 24 hours prior to treatment.
Drug Treatment: Prepare a 10 mM stock solution of 15N₂-5-FU in DMSO and dilute to appropriate working concentrations (typically 1-100 μM) in pre-warmed culture medium. Remove culture medium from cells and replace with 15N₂-5-FU-containing medium. Incubate for predetermined time points (e.g., 2, 4, 8, 12, 24 hours) based on experimental objectives.
Metabolite Extraction: At each time point, rapidly aspirate medium and wash cells twice with 2 mL of ice-cold phosphate-buffered saline (PBS). Add 1 mL of ice-cold 80% methanol/water (v/v) containing 0.1 μM 13C5-uridine as internal standard. Scrape cells and transfer the suspension to pre-chilled microcentrifuge tubes. Vortex for 30 seconds, then incubate on dry ice for 15 minutes. Centrifuge at 16,000 × g for 15 minutes at 4°C. Transfer supernatant to fresh tubes and evaporate to dryness under a gentle nitrogen stream. Reconstitute dried extracts in 100 μL of water for LC-HRMS analysis [1] [2].
Understanding the incorporation of 5-FU metabolites into RNA and DNA requires specialized extraction and enzymatic digestion procedures to liberate nucleosides for analysis. The following protocol describes the sequential isolation of RNA and DNA from cell cultures treated with 15N₂-5-FU.
Nucleic Acid Extraction: Wash 15N₂-5-FU-treated cells twice with ice-cold PBS and lysc using TRIzol reagent (1 mL per 1×10⁷ cells). Incubate for 5 minutes at room temperature, then add 0.2 mL chloroform per 1 mL TRIzol. Shake vigorously for 15 seconds, incubate for 3 minutes, then centrifuge at 12,000 × g for 15 minutes at 4°C. Transfer the colorless upper aqueous phase containing RNA to a fresh tube. For DNA isolation, preserve the interphase and organic phase after RNA extraction.
RNA Precipitation and Digestion: Precipitate RNA from the aqueous phase by adding 0.5 mL isopropyl alcohol per 1 mL TRIzol. Incubate for 10 minutes at room temperature, then centrifuge at 12,000 × g for 10 minutes at 4°C. Wash RNA pellet once with 75% ethanol and air dry for 5-10 minutes. Dissolve RNA in nuclease-free water. Digest RNA using a mixture of benzonase (0.5 U/μL), calf intestine phosphatase (0.1 U/μL), and bacterial alkaline phosphatase (0.1 U/μL) in 10 mM Tris-HCl buffer (pH 7.5) containing 10 mM MgCl₂ at 37°C for 4 hours.
DNA Precipitation and Digestion: Precipitate DNA from the interphase and organic phase preserved from TRIzol extraction by adding 0.3 mL 100% ethanol per 1 mL TRIzol. Mix by inversion, incubate for 3 minutes at room temperature, then centrifuge at 2,000 × g for 5 minutes at 4°C. Wash DNA pellet twice with 0.1 M sodium citrate in 10% ethanol, then once with 75% ethanol. Air dry DNA pellet and dissolve in nuclease-free water. Digest DNA using a combination of benzonase (0.5 U/μL), phosphodiesterase I (0.005 U/μL), and calf intestine phosphatase (0.1 U/μL) in 10 mM Tris-HCl buffer (pH 7.5) containing 10 mM MgCl₂ at 37°C for 4 hours [1].
Accurate quantification of 15N₂-labeled 5-FU metabolites requires careful method validation and appropriate calibration approaches. The following parameters have been established to ensure reliable quantification across diverse biological matrices.
Table 2: Analytical Performance Characteristics for 5-FU Anabolites
| Analyte | LOD (pg) | LOQ (pg) | Linear Range | Retention Time (min) | Mass Accuracy (ppm) |
|---|---|---|---|---|---|
| 5-FU | 8 | 25 | 25-10,000 pg | 4.2 | <3 |
| 5-FUrd | 12 | 40 | 40-10,000 pg | 6.8 | <3 |
| 5-FdUrd | 12 | 40 | 40-10,000 pg | 7.5 | <3 |
| 5-FUMP | 150 | 500 | 500-50,000 pg | 9.2 | <3 |
| 5-FdUMP | 150 | 500 | 500-50,000 pg | 10.1 | <3 |
| 5-FUDP | 180 | 600 | 600-50,000 pg | 11.5 | <3 |
| 5-FdUDP | 180 | 600 | 600-50,000 pg | 12.3 | <3 |
| 5-FUTP | 200 | 650 | 650-50,000 pg | 13.8 | <3 |
| 5-FdUTP | 200 | 650 | 650-50,000 pg | 14.6 | <3 |
| 5-FUDP-Hex | 150 | 500 | 500-50,000 pg | 15.2 | <3 |
The method demonstrates excellent linearity across the specified concentration ranges with coefficient of determination (R²) values exceeding 0.995 for all analytes. Precision and accuracy were evaluated at low, medium, and high quality control concentrations, with intra-day and inter-day precision (expressed as %RSD) below 12% and accuracy ranging from -9.9% to 11% across all metabolites. Matrix effects were carefully evaluated in cellular contents, DNA, and RNA extracts, with minimal ion suppression or enhancement observed for most analytes when using the 15N₂-labeled internal standards for normalization [1] [2].
The incorporation rate of 5-FU metabolites into RNA and DNA represents a critical parameter for understanding the drug's cytotoxic effects. Following enzymatic digestion of nucleic acids to nucleosides, the incorporation rate can be calculated using the following equation:
Incorporation Rate = (A5-FUrd / (AUrd + A5-FUrd)) × 100
Where A5-FUrd represents the peak area of 5-fluorouridine (from RNA digestion) or 5-fluoro-2'-deoxyuridine (from DNA digestion), and AUrd represents the peak area of the corresponding endogenous nucleoside (uridine or deoxyuridine). When using 15N₂-labeled 5-FU, the calculation incorporates the isotopic distribution to distinguish newly incorporated drug metabolites from endogenous nucleotides.
For ribosomal RNA sub-units, additional separation using sucrose density gradient centrifugation is required prior to digestion and analysis. The incorporation rate into 18S and 28S rRNA subunits can provide insights into the specific effects of 5-FU on ribosome function and protein synthesis. These detailed incorporation studies have revealed that 5-FU incorporation into RNA correlates strongly with drug-induced cytotoxicity, while TS inhibition by FdUMP contributes primarily to the delayed effects of 5-FU treatment [1] [3].
The developed method enables comprehensive tracking of 5-FU through its complex metabolic pathways, providing insights into the biochemical fate of the drug in different cellular contexts. The experimental workflow below illustrates the complete process from cell treatment to data analysis:
The application of this methodology allows researchers to:
Studies implementing this approach have revealed substantial inter-individual variability in 5-FU anabolism, which may contribute to differences in treatment efficacy and toxicity. For example, researchers have observed that 5-FU nucleotide accumulation varies by more than 10-fold between different colorectal cancer cell lines, with sensitive lines typically showing higher levels of FUTP and FdUTP compared to resistant counterparts [1] [3].
Successful implementation of this methodology requires attention to several potential technical challenges:
Column Performance Maintenance: The use of a guard column with regular backflushing using isopropanol is essential to prevent accumulation of non-polar matrix components that can degrade chromatographic performance. Significant peak broadening or retention time shifts indicate column contamination requiring cleaning.
Ion Suppression Effects: While the sample preparation procedure effectively removes most matrix components, ion suppression can still occur, particularly for early-eluting analytes. Use of 15N₂-labeled internal standards for each analyte class corrects for these effects, but careful evaluation of matrix effects in each biological system is recommended.
Metabolite Stability: Nucleotide triphosphates, particularly 5-FdUTP, are susceptible to enzymatic and chemical degradation. Maintain samples at 4°C during preparation and store at -80°C until analysis. Avoid repeated freeze-thaw cycles by aliquoting samples.
Instrument Calibration: High-resolution mass spectrometers require regular mass calibration to maintain sub-3 ppm mass accuracy. Implement a rigorous calibration schedule and include quality control samples with known masses to verify performance throughout analytical batches.
RNA Integrity: For incorporation studies, RNA integrity significantly impacts results. Ensure RNA integrity numbers (RIN) exceed 8.0 as determined by microfluidic electrophoresis, indicating minimal degradation [1] [4].
The application notes and protocols presented herein provide a comprehensive framework for investigating the intracellular anabolism of 5-fluorouracil using 15N₂-labeled compounds and LC-HRMS technology. This methodology enables simultaneous quantification of the ten primary anabolic metabolites of 5-FU, assessment of their incorporation into RNA and DNA, and evaluation of their effects on endogenous nucleotide pools and enzyme activities. The implementation of stable isotope labeling enhances analytical precision and enables accurate tracking of drug metabolites in complex biological systems.
The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection have been optimized to address the unique challenges associated with nucleotide analysis, particularly the need to retain highly polar metabolites while maintaining compatibility with mass spectrometry. The application of this methodology to cancer cell models and clinical samples provides valuable insights into the metabolic activation of 5-FU, potentially identifying biomarkers of treatment response and mechanisms of drug resistance. As precision medicine approaches continue to evolve, such detailed metabolic profiling may contribute to personalized treatment strategies based on individual patterns of 5-FU anabolism.
5-Fluorouracil (5-FU) remains a cornerstone chemotherapeutic agent for treating colorectal cancer and other malignancies, with a clinical history spanning more than 45 years. The cytotoxic effects of 5-FU are mediated through multiple mechanisms, primarily involving its extensive intracellular metabolism into various active metabolites that subsequently incorporate into RNA and DNA or inhibit key enzymes involved in nucleotide biosynthesis. Understanding the precise balance of these mechanisms is essential for optimizing therapeutic efficacy and overcoming chemoresistance. The application of stable isotope labeling with 15N2 provides a powerful methodological approach to track 5-FU incorporation into nucleic acids with high precision and sensitivity, enabling researchers to quantify drug metabolism and identify factors contributing to treatment response variability.
The metabolism of 5-FU involves a complex network of anabolic and catabolic pathways that determine its ultimate biological activity. Following cellular uptake, 5-FU undergoes sequential conversion to over ten distinct metabolites, including fluorouridine (FURD), fluorodeoxyuridine (FdURD), fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). These metabolites ultimately incorporate into RNA and DNA or inhibit crucial enzymes such as thymidylate synthase (TS). The relative flux through these different pathways varies significantly between tissue types and individual tumors, contributing to the differential sensitivity observed clinically. Advanced mass spectrometry-based approaches, particularly when combined with stable isotope labeling, provide the analytical capability to resolve these complex metabolic networks and quantify 5-FU incorporation into nucleic acids with exceptional precision [1] [2].
The cytotoxic efficacy of 5-FU depends fundamentally on its metabolic activation through the pyrimidine salvage pathway. The diagram below illustrates the complete metabolic pathway of 5-FU, highlighting its incorporation into RNA and DNA:
Figure 1: Comprehensive Metabolic Pathway of 5-FU in Mammalian Cells
The metabolic activation of 5-FU begins with conversion to fluorouridine monophosphate (FUMP) through the action of uracil phosphoribosyltransferase (UPRT) or via a two-step process involving uridine phosphorylase and uridine kinase. FUMP is subsequently phosphorylated to fluorouridine diphosphate (FUDP) and fluorouridine triphosphate (FUTP), which incorporates into RNA, primarily into ribosomal RNA (rRNA). Alternatively, 5-FU can be converted to fluorodeoxyuridine (FdURD) by thymidine phosphorylase and then to fluorodeoxyuridine monophosphate (FdUMP) by thymidine kinase. FdUMP represents a critical branch point in 5-FU metabolism—it either undergoes further phosphorylation to fluorodeoxyuridine triphosphate (FdUTP) for incorporation into DNA or forms a covalent ternary complex with thymidylate synthase (TS) and 5,10-methylenetetrahydrofolate, thereby inhibiting de novo thymidylate synthesis [1] [2].
When utilizing 15N2-labeled 5-FU, researchers should pay particular attention to the following key metabolites and incorporation sites:
The application of stable isotope labeling with 15N2-5-FU allows for precise discrimination between drug-derived nucleotides and endogenous pools, significantly improving quantification accuracy and enabling detailed tracking of metabolic flux through these competing pathways [1] [2].
The extraction of 5-FU metabolites from cells requires careful optimization to preserve labile nucleotide species:
Cell Culture and Treatment: Grow LIM1215 colorectal cancer cells or other relevant cell models in RPMI 1640 medium supplemented with 10% FCS. Generate 5-FU resistant cells by continuous culture in increasing concentrations of 5-FU (1 μM → 5 μM → 10 μM → 25 μM → 50 μM) over several weeks. Treat cells with 15N2-5-FU (50 μM) for 72 hours for incorporation studies [1].
Metabolite Extraction: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Add cold methanol:water (80:20, v/v) extraction solvent and scrape cells immediately. Subject the suspension to three freeze-thaw cycles using liquid nitrogen. Centrifuge at 15,000 × g for 15 minutes at 4°C and collect supernatant [1] [2].
Sample Concentration: Evaporate solvents under a gentle nitrogen stream. Reconstitute samples in 100 μL of ultrapure water for LC-HRMS analysis.
For specific analysis of 5-FU incorporation into nucleic acids:
RNA Isolation: Use RNeasy Mini Kit (Qiagen) according to manufacturer's instructions. Include DNase I treatment to remove contaminating DNA. Evaluate RNA quality using Agilent Bioanalyzer [3] [2].
DNA Isolation: Extract genomic DNA using phenol-chloroform-isoamyl alcohol (25:24:1) followed by ethanol precipitation. Treat with RNase A to remove contaminating RNA [2].
Enzymatic Digestion: Digest RNA to nucleosides using nuclease P1 (2 U/μg) in 30 mM sodium acetate (pH 5.3) at 37°C for 2 hours, followed by alkaline phosphatase (1 U/μg) in 100 mM Tris-HCl (pH 8.0) at 37°C for 2 hours. For DNA digestion, use sequential treatment with DNase I, nuclease P1, and alkaline phosphatase [2].
The following conditions enable simultaneous quantification of 5-FU metabolites:
Table 1: Mass Spectrometry Parameters for Key 5-FU Metabolites
| Metabolite | Formula | Ion Type | Theoretical m/z | 15N2-Labeled m/z | Retention Time (min) | LOD (pg) |
|---|---|---|---|---|---|---|
| 5-FU | C4H3FN2O2 | [M-H]- | 129.0101 | 131.0034 | 4.2 | 12 |
| FURD | C9H11FN2O6 | [M-H]- | 261.0526 | 263.0459 | 7.8 | 12 |
| FdURD | C9H11FN2O5 | [M-H]- | 245.0577 | 247.0510 | 8.5 | 12 |
| FUMP | C9H12FN2O9P | [M-H]- | 341.0186 | 343.0119 | 9.2 | 150 |
| FdUMP | C9H12FN2O8P | [M-H]- | 325.0237 | 327.0170 | 10.1 | 150 |
| FUTP | C9H13FN2O12P3 | [M-H]- | 498.9721 | 500.9654 | 12.5 | 150 |
| FdUTP | C9H13FN2O11P3 | [M-H]- | 482.9772 | 484.9705 | 13.3 | 150 |
Table 2: Representative Incorporation Levels of 5-FU into Nucleic Acids in Human Colorectal Tumor Tissue
| Nucleic Acid | Maximal Incorporation | Time of Maximal Incorporation | Correlation with Intratumoral 5-FU | Correlation with Treatment Response |
|---|---|---|---|---|
| RNA | 1.0 pmol/μg RNA | 24 hours | Significant (P<0.05) | Not significant |
| DNA | 127 fmol/μg DNA | 24 hours | Not significant | Not significant |
The incorporation of 5-FU into RNA, particularly structured RNAs such as ribosomal RNA (rRNA), has been identified as a primary mediator of 5-FU cytotoxicity. The following protocol enables precise quantification of 5-FU incorporation into specific RNA subtypes:
RNA Subunit Separation: Isolate total RNA using RNeasy MinElute Cleanup kit (Qiagen). Separate 18S and 28S rRNA subunits using sucrose density gradient centrifugation (10-40% gradient in 100 mM sodium acetate pH 5.0) at 100,000 × g for 4 hours at 4°C. Collect fractions and verify purity by denaturing PAGE [4] [2].
RNA Digestion: Digest isolated rRNA subunits (1 μg each) to nucleosides using nuclease P1 (2 U/μg) in 30 mM sodium acetate (pH 5.3) at 37°C for 2 hours, followed by alkaline phosphatase (1 U/μg) in 100 mM Tris-HCl (pH 8.0) at 37°C for 2 hours [2].
LC-HRMS Analysis: Analyze digests using the LC-HRMS conditions described in Section 3.2. Monitor specifically for 15N2-fluorouridine (15N2-FURD) using tSIM at m/z 263.0459.
Quantification: Prepare calibration curves using synthetic 15N2-FURD standards (0.1-1000 ng/mL). Normalize incorporation levels to total RNA content.
The workflow for analyzing 5-FU incorporation into RNA and its functional consequences is illustrated below:
Figure 2: Workflow for Analysis of 5-FU Incorporation into RNA and Resulting Damage Response
To evaluate the functional consequences of 5-FU incorporation into RNA:
Ribosomal Protein Ubiquitination: Analyze ubiquitylation of ribosomal proteins using ubiquitin proteomics. Extract proteins from treated cells and perform immunoprecipitation with anti-ubiquitin antibodies. Analyze by LC-MS/MS to identify specific ubiquitination sites on ribosomal proteins [4].
Lysosomal rRNA Degradation: Measure rRNA degradation rates using pulse-chase labeling with 4-thiouridine. Label newly synthesized RNA with 4-thiouridine (100 μM) for 2 hours, then chase with uridine (1 mM). Isolate RNA at various time points and quantify 4-thiouridine-labeled rRNA by LC-MS to determine half-life [4].
Primer Extension Assay for rRNA Damage: Use site-specific primer extension to map 5-FU incorporation sites in rRNA. Design DNA primers complementary to specific regions of 18S and 28S rRNA. Isolate RNA from treated cells and perform reverse transcription with SuperScript IV. Analyze cDNA fragments by capillary electrophoresis to identify transcription termination sites indicative of 5-FU incorporation [5].
The incorporation of 5-FU into DNA occurs primarily as FdUTP, which can be quantified using the following protocol:
Genomic DNA Isolation: Extract genomic DNA using phenol-chloroform-isoamyl alcohol (25:24:1) followed by ethanol precipitation. Treat with RNase A (10 μg/mL) at 37°C for 30 minutes to remove contaminating RNA. Purify DNA using QIAamp DNA Mini Kit (Qiagen) according to manufacturer's instructions [2].
DNA Hydrolysis to Nucleosides: Digest DNA to nucleosides using a three-enzyme cocktail. Incubate DNA (5 μg) with DNase I (0.5 U/μg) in 10 mM Tris-HCl (pH 7.5), 2.5 mM MgCl2 at 37°C for 2 hours. Add nuclease P1 (2 U/μg) in 30 mM sodium acetate (pH 5.3) and incubate at 37°C for additional 2 hours. Finally, add alkaline phosphatase (1 U/μg) in 100 mM Tris-HCl (pH 8.0) and incubate at 37°C for 2 hours [2].
Solid-Phase Extraction: Clean up digested samples using Oasis HLB cartridges (Waters). Condition with methanol followed by water. Load samples, wash with 5% methanol, and elute with 80% methanol. Evaporate solvents under nitrogen and reconstitute in water for LC-HRMS analysis.
Chromatographic Separation: Use porous graphitic carbon column as described in Section 3.2. Modify gradient to improve separation of deoxyribonucleosides: 0-5 min: 0% B; 5-15 min: 0-25% B; 15-20 min: 25-100% B; 20-25 min: 100% B; 25-30 min: 0% B.
Mass Spectrometric Detection: Operate MS in negative ionization mode with tSIM/ddMS2 acquisition. Monitor for 15N2-fluorodeoxyuridine (15N2-FdURD) at m/z 247.0510. Use collision-induced dissociation (CID) energy of 30% for MS2 fragmentation.
Quantification: Use standard addition method with authentic 15N2-FdURD standards (0.1-500 fmol on-column). Normalize incorporation levels to total DNA content.
Recent evidence has reshaped our understanding of 5-FU's primary mechanism of action, indicating that RNA damage response plays a crucial role in mediating cancer cell death, particularly in clinically responsive tumors. The functional assessment of this pathway provides critical insights into 5-FU efficacy:
rRNA Biogenesis Status: Tumor types clinically responsive to 5-FU treatment consistently demonstrate upregulated rRNA biogenesis, while non-responsive tumors show greater sensitivity to DNA damage effects. Quantify rRNA biogenesis rates by measuring 47S pre-rRNA levels using RT-qPCR with primers targeting the 5'-ETS region [4].
RNA Damage Response Pathway: 5-FU incorporation into structured RNAs (primarily rRNA) triggers a distinctive cellular response characterized by lysosomal degradation of damaged rRNA and ubiquitylation of ribosomal proteins, ultimately leading to proteasomal degradation of ribosomal proteins [4].
Synergy Assessment: 5-FU demonstrates no synergy with DNA-damaging agents such as oxaliplatin or irinotecan in human colorectal cancer trials and cell lines, supporting the predominance of RNA-mediated mechanisms in its cytotoxic activity [4].
The RNA damage response can be modulated to enhance 5-FU efficacy:
KDM2A Inhibition: Treat cells with KDM2A inhibitor (GSK-J4, 5 μM) for 24 hours prior to 5-FU treatment. KDM2A inhibition upregulates ribosome biogenesis and promotes RNA-dependent cell killing by 5-FU [4].
Lysosomal Inhibition: Assess the role of lysosomal degradation in the RNA damage response by treating cells with bafilomycin A1 (100 nM) during 5-FU treatment. Measure accumulation of damaged rRNA by northern blotting [4].
Proteasomal Inhibition: Use MG132 (10 μM) to inhibit proteasomal degradation during 5-FU treatment. Analyze accumulation of ubiquitinated ribosomal proteins by western blotting with anti-ubiquitin antibodies [4].
Matrix Effects: Evaluate matrix effects for each metabolite by comparing standards in pure solution versus spiked cellular extracts. Use stable isotope-labeled internal standards (15N2-5-FU metabolites) to correct for ionization suppression [1] [2].
Metabolite Stability: 5-FU nucleotide metabolites are particularly labile. Maintain samples at 4°C throughout extraction, use acidic extraction conditions (pH 3-4) for nucleotides, and process samples quickly to minimize degradation [2].
Chromatographic Resolution: Porous graphitic carbon columns provide superior retention and separation of highly polar nucleotide metabolites compared to traditional C18 columns. However, they require high pH mobile phases for optimal performance [2].
Incorporation vs. Metabolic Capacity: The extent of 5-FU incorporation into nucleic acids correlates with intratumoral 5-FU levels for RNA but not for DNA incorporation. However, neither RNA nor DNA incorporation shows significant correlation with treatment response in clinical samples, in contrast to thymidylate synthase inhibition [6] [7].
Species Specificity: The cytosine deaminase (CD)-based Flura-seq method leverages the absence of CD in mammalian cells, making it specific to cells expressing exogenous CD. This enables cell-type-specific RNA labeling in complex environments [3].
Temporal Dynamics: Maximal incorporation of 5-FU into both RNA and DNA occurs approximately 24 hours after administration in human tumor samples, guiding optimal timing for sample collection in incorporation studies [6] [7].
The application of 15N2-labeled 5-FU combined with advanced HRMS methodologies provides researchers with a powerful toolset to elucidate the complex metabolic fate of this essential chemotherapeutic agent. The protocols detailed in these Application Notes enable comprehensive quantification of 5-FU incorporation into both RNA and DNA, while also assessing the functional consequences of this incorporation through analysis of the RNA damage response pathway. Particularly valuable is the ability to track rRNA-specific incorporation, which appears to be a dominant mechanism in 5-FU-mediated cancer cell killing, especially in tumors with upregulated rRNA biogenesis.
These methods offer the sensitivity and specificity required to investigate mechanisms of chemoresistance and develop strategies to enhance 5-FU efficacy, such as combining 5-FU with KDM2A inhibition to potentiate RNA-dependent cell killing. As research continues to refine our understanding of 5-FU's mechanisms of action, these protocols will serve as essential tools for advancing both basic science and translational applications in cancer pharmacology.
This protocol is adapted from a clinical research method for analyzing 5-FU in plasma using 5-Fluorouracil-13C,15N2 as the internal standard (IS) [1].
| Step | Specification | Details |
|---|---|---|
| Sample & IS | Plasma volume; IS solution | Transfer 50 µL of plasma (calibrator, QC, or patient sample) into a microcentrifuge tube. Add 5 µL of a 10 µg/mL IS working solution in methanol. |
| Extraction | Solvent; volume; mixing | Add 500 µL of ethyl acetate containing 0.1% (v/v) formic acid. Vortex mix for 30 seconds. |
| Centrifugation | Speed & time | Centrifuge at 16,100 × g for 2 minutes. |
| Evaporation | Supernatant; conditions | Transfer a 400 µL aliquot of the organic (upper) layer to a new tube. Evaporate to dryness under a gentle stream of nitrogen gas at 40°C. |
| Reconstitution | Solvent; volume | Reconstitute the dry residue in 75 µL of 0.1% (v/v) formic acid in water. Vortex to dissolve. The sample is now ready for injection. |
| Parameter | Specification |
|---|---|
| LC System | ACQUITY UPLC I-Class (FTN) [1] |
| Column | ACQUITY UPLC HSS PFP (2.1 × 100 mm, 1.8 µm) [1] |
| Column Temp. | 35 °C [1] |
| Mobile Phase A | Water [1] |
| Mobile Phase B | Acetonitrile [1] |
| Gradient | Time (min) %B 0.0 → 0.5: 2% 0.5 → 1.0: 2% → 90% 1.0 → 1.8: 90% 1.8 → 2.0: 90% → 2% 2.0 → 3.0: 2% (re-equilibration) [1] | | Flow Rate | 0.40 mL/min [1] | | Injection Volume | 20 µL [1] | | MS System | Xevo TQD Tandem Quadrupole Mass Spectrometer [1] | | Ionization Mode | Electrospray Ionization (ESI), Negative [1] | | Data Acquisition | Multiple Reaction Monitoring (MRM) [1] |
The following table summarizes the key MS parameters and MRM transitions used for detection.
| Compound | Precursor Ion > Product Ion (m/z) | Dwell Time (sec) | Capillary (kV) | Source Temp. | Desolvation Temp. |
|---|---|---|---|---|---|
| 5-FU | 128.97 > 41.82 [2] | 0.05 | 3.0 | 140°C | 450°C |
| 5-FU-13C,15N2 (IS) | 131.97 > 44.82 (estimated) | 0.015 | 3.0 | 140°C | 450°C |
The described method has been comprehensively validated, demonstrating performance suitable for clinical research [1].
| Validation Parameter | Performance Data |
|---|---|
| Calibration Range | 20–2000 ng/mL [1] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL (<20% RSD, <15% bias) [1] |
| Precision (Total % RSD) | ≤ 9.0% across QC levels (40, 350, 750, 1500 ng/mL) [1] |
| Matrix Effect (with IS) | Effectively compensated (Mean IS-normalized MF: 0.96-1.02) [1] |
| Carryover | No observable carryover after injection of a 10,000 ng/mL sample [1] |
The diagram below illustrates the complete end-to-end process for the LC-MS/MS analysis of 5-Fluorouracil in plasma.
For researchers monitoring combination therapies like UFT (Tegafur/Uracil), a simultaneous quantification method has been developed. This UPLC-MS/MS method validates the following parameters for 5-FU, Uracil, and Tegafur in a single run [4]:
| Parameter | 5-FU | Uracil | Tegafur |
|---|---|---|---|
| Linear Range (ng/mL) | 2–500 | 20–5000 | 200–50,000 |
| LLOQ (ng/mL) | 2 | 20 | 200 |
| Average Recovery (%) | 79.9 | 80.9 | 87.8 |
| Precision (% RSD) | ≤ 13.3 | ≤ 13.3 | ≤ 13.3 |
Here are answers to some frequently encountered questions in the analysis of 5-Fluorouracil (5-FU) using UPLC-MS/MS.
1. What are the primary causes of matrix effects for 5-FU in biological samples, and how can I mitigate them? Matrix effects for 5-FU primarily arise from endogenous compounds in plasma or blood that co-elute with the analyte and interfere with ionization [1]. You can mitigate these effects by:
2. My 5-FU signal is low or inconsistent. What should I check? Low signal can be due to several factors. First, verify your mass spectrometer parameters, especially the MRM transitions and collision energies. The recommended transition for 5-FU in negative ion mode is m/z 128.97 → 41.82 [3] or similar. Second, check the stability of 5-FU in your sample matrix; using Dried Blood Spot (DBS) sampling can increase stability by deactivating blood enzymes [3]. Finally, review your extraction procedure's recovery rate; optimizing the solvent composition and volume, as detailed in the protocols below, can significantly improve signal response [3] [5].
3. Which internal standard is most suitable for quantifying 5-FU? A stable isotope-labeled internal standard is highly recommended. The most commonly used IS for 5-FU in the literature are:
The isotopic IS is preferred for its ability to correct for matrix effects and losses during sample preparation.
Use this flowchart to systematically diagnose and resolve issues with your 5-FU UPLC-MS/MS analysis.
The table below summarizes key performance data from validated methods to help you benchmark your own assays.
| Matrix | Linear Range | LLOQ | Internal Standard | Extraction Method | Key Mobile Phase | Citation |
|---|---|---|---|---|---|---|
| Dried Blood Spot (DBS) | 0.1–60 μg/mL | 0.1 μg/mL | Propylthiouracil | LLE (2-Propanol:Ethyl Acetate) | ACN - 1mM Ammonium Acetate (95:5) | [3] |
| Human Plasma | 20.0–20,000.0 ng/mL | 20.0 ng/mL | 5-FU-13C,15N2 | Magnetic SPE (mSPE) | Methanol/Water + 0.1% Formic Acid | [1] |
| Human Plasma (Multi-analyte) | 2–500 ng/mL | 2 ng/mL | 5-FU-13C,15N2 | Protein Precipitation + LLE | HILIC with ACN/Ammonium Formate | [2] |
| Mouse Plasma | 0.1–50.0 ng/mL | 0.1 ng/mL | 5-Chlorouracil | Strong Anion-Exchange SPE | HILIC with ACN/Ammonium Formate | [5] |
Here are detailed methodologies for sample preparation and analysis as cited in recent literature.
1. Dried Blood Spot (DBS) Sample Preparation and Analysis [3] This protocol highlights a method that simplifies sample handling and improves 5-FU stability.
Spotting: Apply 30–50 μL of whole blood onto a Whatman 903 DBS card.
Extraction: Punch out the DBS spot and place it in a tube. Add 500 μL of an extraction solvent (2-Propanol:Ethyl Acetate, 16:84). Vortex mix for 10 seconds and sonicate if needed.
Centrifugation: Centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes.
Evaporation & Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute the dry residue with 100 μL of a 50% acetonitrile aqueous solution.
UPLC-MS/MS Conditions:
2. Solid-Phase Extraction (SPE) for Sensitive Plasma Analysis [5] This protocol uses strong anion-exchange SPE for superior cleanup and high sensitivity.
Deprotonation: Add 600 μL of 20% ammonium hydroxide to 200 μL of plasma sample spiked with internal standard (e.g., 5-FU-15N2).
SPE Procedure:
Evaporation & Reconstitution: Evaporate the eluent to complete dryness. Reconstitute in 100 μL of 15% ammonium hydroxide in acetonitrile.
UPLC-MS/MS Conditions:
The table below summarizes recovery rates for 5-FU from different sample preparation methods, as reported in the literature. These values provide a benchmark for your own method development.
| Sample Preparation Method | Reported Recovery Rate (%) | Key Features of the Method | Source / Context |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) with pre-column derivatization | 76.1% | Method used 4-bromomethyl-7-methoxycoumarin as a derivatization agent. [1] | |
| In-syringe Fast Drug Extraction (FaDEx) | 92.2% - 95.8% (for 5-FU and metabolites) | Semi-automated technique combining LLE and Solid-Phase Extraction (SPE); uses primary-secondary amine (PSA) and C18 sorbents for clean-up. [2] |
Here are detailed methodologies for the techniques mentioned above, which you can adapt for 5-Fluorouracil-15N2.
This method is based on a robust HPLC-MS/MS procedure. [1]
This is a more modern, semi-automated approach developed for monitoring 5-FU and its metabolites (uracil, dihydrouracil, and 5-FUH2). [2]
Question: How can I improve the recovery rate of 5-FU/5-FU-15N2 from my plasma samples?
Question: My analytical method lacks sensitivity. What can I do?
Question: How is recovery determined in complex setups like microdialysis?
The following diagram outlines a logical pathway for troubleshooting and optimizing your recovery rate, integrating the strategies discussed above.
I hope this technical support guide provides a solid foundation for your work. The recovery rates and protocols from general 5-FU research should serve as excellent references as you develop your specific method for this compound.
The following workflow details a validated method for extracting 5-FU, uracil, and tegafur from human plasma, which can be adapted for the analysis of 5-FU with its stable isotope-labeled internal standard (IS) [1].
Here are specific problems you might encounter during the LLE of 5-FU and how to address them.
| Problem | Possible Causes | Recommended Solutions & Rationale |
|---|---|---|
| Low Recovery of 5-FU | Incorrect aqueous phase pH; 5-FU is ionized [2] [3]. | Adjust aqueous phase to pH ~2.5-4. At this pH, 5-FU (pKa ~8.0) is predominantly neutral, favoring partitioning into organic solvent [2] [3]. |
| Organic solvent polarity is too low [2] [3]. | Use a more polar solvent like ethyl acetate or a DCM/Butanol mixture. This matches 5-FU's polarity (low LogP) [1] [2] [3]. | |
| Matrix Effects in LC-MS | Co-extraction of phospholipids and other plasma components [4]. | Implement a back-extraction. After initial LLE, re-extract into a fresh acidic aqueous phase. Charged 5-FU transfers back to aqueous layer, leaving neutral interferents in organic phase [2] [3]. |
| Inefficient protein precipitation [1]. | Ensure a high organic solvent ratio (e.g., 500µL methanol to 200µL plasma) and vigorous vortexing for complete protein precipitation and analyte release [1]. | |
| Poor Chromatography | Inadequate sample cleanup; residual matrix interfering with analysis [4]. | The two-step cleanup (protein precipitation + LLE) is crucial. Ensure complete drying and precise reconstitution for compatibility with the LC mobile phase [1]. |
| Analyte loss during solvent transfer or evaporation [1]. | Avoid evaporating samples to complete dryness if possible, and ensure proper reconstitution solvent matches the initial mobile phase composition. |
Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like 5-Fluorouracil-15N2 critical for this LC-MS/MS assay? The use of a SIL-IS is essential for compensating for analyte loss during sample preparation and for correcting matrix effects during ionization in the mass spectrometer. The SIL-IS has nearly identical chemical and physical properties to the native 5-FU, so it undergoes the same losses during extraction. During MS analysis, any suppression or enhancement of the ion signal caused by co-eluting matrix components will affect both the analyte and the IS equally, allowing for accurate correction and quantification [4] [5].
Q2: What is the recommended solvent for the liquid-liquid extraction of 5-FU? Ethyl acetate is a commonly used and effective solvent for 5-FU LLE [1] [4]. It has a sufficient polarity index (4.4) to efficiently extract 5-FU from the aqueous phase [3]. Some methods use a mixture of solvents. For example, one protocol uses a combination of 2-Propanol and ethyl acetate (16:84) for extracting 5-FU from dried blood spots [6], while another uses ethyl acetate containing 0.1% formic acid to improve recovery [4].
Q3: How can I improve the recovery of the highly polar 5-FU? To improve the recovery of this hydrophilic compound, you can "salt out" the analyte. By saturating the aqueous phase with a salt like sodium sulphate (3–5 M), you reduce the solubility of 5-FU in the water, thereby driving a greater proportion of it into the organic extraction solvent [2] [3].
Q4: My calibration curve is non-linear. What could be wrong? For LC-MS/MS quantification, a single-point calibration has been demonstrated to be feasible and comparable to a multi-point curve for 5-FU, provided certain criteria are met [5]. However, if non-linearity is observed, ensure that:
This diagram visualizes the systematic thought process for diagnosing and resolving common LLE issues.
This guide provides a foundational protocol and troubleshooting advice for using 1,3-15N2-5-FU to achieve accurate and robust quantitation.
Ion suppression is a matrix effect in LC-MS where co-eluting substances from a sample interfere with the ionization of your target analyte, leading to reduced signal intensity, poor precision, and inaccurate results [1]. The stable isotope-labeled internal standard (1,3-15N2-5-FU) corrects for this because it has nearly identical chemical properties to 5-FU and experiences ion suppression to the same degree, allowing for accurate relative quantitation [2] [1].
The following diagram illustrates how the internal standard corrects for variability during analysis.
This is a detailed methodology based on a published approach [2].
To ensure this method performs correctly, it is critical to check for ion suppression during development. The table below summarizes two common validation techniques.
| Method | Description | What It Detects |
|---|---|---|
| Post-Extraction Spiking [1] | Compare MS response of analyte spiked into blank matrix extract vs. pure solvent. | Overall degree of ion suppression for the analyte. |
| Post-Column Infusion [1] | Continuously infuse analyte while injecting blank matrix extract onto the LC column. | Specific retention time windows where ion suppression occurs. |
Q1: What if I still observe high ion suppression even with the internal standard? The internal standard corrects for, but does not eliminate, ion suppression. To reduce its magnitude:
Q2: Are there any emerging technologies for tackling ion suppression? Yes, recent research highlights advanced workflows. The IROA TruQuant method uses a library of stable isotope-labeled standards and specialized algorithms to actively measure and correct for ion suppression across all detected metabolites, showing high effectiveness even with suppression levels over 90% [3]. While currently applied to metabolomics, the principle represents the cutting edge in solving this problem.
Q3: My method was working but now shows suppression. What should I check? This often points to a change in the system. Focus on:
The table below summarizes four common protein precipitation methods for proteomics, which can be adapted for sample preparation in drug analysis [1].
| Method | Procedure Summary | Key Considerations |
|---|---|---|
| Trichloroacetic Acid (TCA) Precipitation [1] | Add 1/2 volume of 50% (w/v) TCA (0°C) to sample. Equilibrate 10-20 min (0°C). Centrifuge (cold) to pellet. Resuspend in appropriate solution. | Pellet can be difficult to resuspend; may require neutralization, sonication, or detergents [1]. |
| Acetone Precipitation [1] | Add 4 volumes of acetone (-20°C) to 1 volume of sample. Equilibrate 60 min (-20°C). Centrifuge (cold) to pellet. Resuspend in appropriate solution. | Precipitate is often difficult to resuspend. Sonication or use of specific solvents may be needed [1]. |
| TCA-Acetone Precipitation [1] | Add 4 volumes of 15% TCA in acetone (-20°C) to sample. Equilibrate 20-60 min (-20°C). Centrifuge (cold) to pellet. Resuspend. | Considered somewhat superior in overall recovery to TCA or acetone alone. Difficult resuspension is a common challenge [1]. |
| Methanol-Chloroform Precipitation [1] | Add 4 volumes methanol & 3 volumes chloroform to sample. Vortex. Add 3-4 volumes H2O. Centrifuge. Discard upper aqueous phase. Add 3 volumes methanol. Centrifuge to pellet. Dry sample. Resuspend. | Reported as superior to other methods for quantitative recovery of protein, especially in dilute solutions and in the presence of detergents and lipids [1]. |
The following diagram outlines the workflow for the Methanol-Chloroform Precipitation method, which is noted for its high recovery rates [1].
Here are answers to common questions and issues based on the provided protocols.
Q1: Why is my protein pellet difficult to resuspend after precipitation? This is a common issue with all the precipitation methods listed [1]. You can try:
Q2: Which precipitation method is recommended for the best recovery? The Methanol-Chloroform (Wessel and Flügge) method is noted as superior to the others for quantitative recovery of protein, particularly for minimal amounts of protein (1 µg or less) or when dealing with dilute solutions containing detergents and lipids [1].
Q3: What grade of chemicals should I use? It is recommended to use the highest purity solvents available (e.g., HPLC grade) for these methods, especially for the methanol-chloroform protocol [1].
Since the protocols above are generic, applying them for 5-FU analysis requires careful validation.
For LC-MS/MS quantification of 5-FU, both single-point and multi-point calibration are viable. The table below compares these approaches based on a 2024 study [1].
| Feature | Single-Point Calibration | Multi-Point Calibration |
|---|---|---|
| Concept | Uses one calibrator concentration (e.g., 0.5 mg/L for 5-FU) [1] | Uses a curve with 6-10 non-zero calibrator concentrations [1] |
| Efficiency | Higher; reduces cost, analysis time, and enables random instrument access [1] | Lower; increases cost, delays results, and typically requires batch-mode analysis [1] |
| Data Agreement | Demonstrates good agreement with multi-point method (e.g., mean difference: -1.87%) [1] | Considered the standard reference method in the study [1] |
| Clinical Impact | Did not impact clinical decision for 5-FU dose adjustment [1] | Standard method for dose adjustment decisions [1] |
| Prerequisites | Requires a linear response and no cross-signal contribution; must be validated against a multi-point method [1] | Standard practice as per governing guidelines [1] |
The following diagram illustrates the general workflow for analyzing 5-FU in human plasma using LC-MS/MS, synthesized from multiple methodologies [1] [2] [3]. This provides a visual guide for the experimental protocol.
Key technical details for the LC-MS/MS analysis include [1] [2] [3]:
Q1: Is single-point calibration sufficiently reliable for clinical decision-making regarding 5-FU dosing? A study from 2024 demonstrated that a single-point calibration method using a 0.5 mg/L calibrator produced results that were clinically comparable to a multi-point method. The calibration method used did not alter the decision on 5-FU dose adjustments based on the area under the curve (AUC), indicating it is feasible for clinical use [1].
Q2: What are the critical validation steps for implementing a single-point calibration method? Before implementation, you must validate that the method meets these criteria [1]:
Q3: My signal for 5-FU is low. What can I optimize in the sample preparation? Consider using a derivatization step to improve ionization efficiency. One reported method uses 4-bromomethyl-7-methoxycoumarin as a derivatization agent, which significantly enhanced sensitivity and allowed for a lower limit of quantification of 1.0 ng/mL [4]. Liquid-liquid extraction after protein precipitation can also improve signal by reducing matrix effects [3].
Q4: Can I simultaneously measure 5-FU and its metabolites, like uracil and tegafur? Yes, UPLC-MS/MS methods have been developed for the simultaneous quantification of 5-FU, uracil, and tegafur in human plasma. These multi-analyte assays offer operational advantages by simplifying workflow and reducing analysis time [2] [3].
A foundational study investigating the stability of 5-FU in biological samples revealed that it is susceptible to enzymatic degradation. The data below summarizes the key findings on how to mitigate this instability [1].
| Condition | Matrix | Duration | Loss of 5-FU | Recommended Action |
|---|---|---|---|---|
| Room Temperature | Whole Blood | 24 hours | 94% | Immediate cooling is critical |
| Room Temperature | Plasma | 24 hours | 52% | Immediate separation and freezing |
| On Ice | Whole Blood | 24 hours | 30% | Standard for blood sample handling |
| On Ice | Plasma | 24 hours | 10% | Acceptable short-term stability on ice |
| Frozen (-20°C) | Plasma | 5 weeks | Stable | Long-term storage recommendation |
Key Insight: The significant loss in whole blood at room temperature is attributed to enzymatic degradation. The study found that adding an excess of uracil, a competitive substrate for the degrading enzymes, stabilized 5-FU for 24 hours, confirming the enzymatic mechanism [1].
Based on the stability data, the following workflow is recommended for collecting and processing plasma samples for 5-FU quantification. Adhering to this protocol is essential for ensuring the accuracy of your results.
For the precise measurement of 5-FU in plasma, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The use of a stable isotope-labeled internal standard like 5-fluorouracil-13C,15N2 is crucial as it corrects for analyte loss during sample preparation and matrix effects during ionization [2] [3].
The table below summarizes a validated clinical research method that uses a simple liquid-liquid extraction [3].
| Parameter | Specification |
|---|---|
| Internal Standard | 5-fluorouracil-13C,15N2 |
| Sample Volume | 50 µL of plasma |
| Extraction | Liquid-Liquid Extraction with ethyl acetate |
| LC Column | Waters ACQUITY UPLC HSS PFP (2.1 x 100 mm, 1.8 µm) |
| Run Time | 3.0 minutes |
| Calibration Range | 20 – 2000 ng/mL |
| Precision (Total % RSD) | ≤ 9.0% |
Key Technical Notes:
| Issue | Possible Cause | Solution |
|---|---|---|
| Low/Inconsistent Recovery | Enzymatic degradation in blood/plasma prior to processing. | Ensure samples are immediately placed on ice after drawing. Separate plasma promptly (within 30 minutes) [1]. |
| Inefficient extraction. | Use a stable isotope internal standard (e.g., 5-FU-13C,15N2) which is added at the start of sample prep to correct for recovery variations [3]. | |
| Matrix Effects | Ion suppression in the MS source. | Use a stable isotope internal standard, which co-elutes with the analyte and experiences the same matrix effects, thus correcting for them [3]. |
| Poor Chromatography | Co-elution of interferences. | Use a pentafluorophenyl (PFP) stationary phase, which provides different selectivity compared to standard C18 columns and can help resolve 5-FU from interferences [3]. |
Q1: How can I improve the retention and peak shape of 5-FU in reversed-phase HPLC? 5-FU is highly hydrophilic, which can lead to poor retention and peak tailing on standard C18 columns. Here are proven solutions:
Q2: My method lacks sensitivity for trace-level metabolite detection. What are my options? For quantifying low-abundance metabolites in complex matrices like plasma, consider these approaches:
Q3: How should I handle and store samples to ensure 5-FU stability? 5-FU stability is highly condition-dependent:
Here are specific methodologies you can implement or adapt.
Protocol 1: Simultaneous Quantification of 5-FU, Capecitabine, and Metabolites by LC-MS/MS with Microsampling [1] This method is ideal for therapeutic drug monitoring with minimal sample volume.
Protocol 2: HPLC-UV Method for Surface Contamination Analysis [2] This method is optimized for detecting 5-FU residues on surfaces like infusion pumps.
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC) for Ultrasensitive LC-MS/MS [6] This method is designed for maximum sensitivity in biological fluids like plasma.
The table below compares key parameters from validated methods to help you select an appropriate starting point.
Table 1: Comparison of Chromatographic Methods for 5-FU Analysis
| Method | Analytes | Matrix | Linear Range | LOD / LLOQ | Key Mobile Phase & Column | Source |
|---|---|---|---|---|---|---|
| LC-MS/MS (VAMS) | 5-FU, Capecitabine, metabolites | Blood | 5-FU: 0.05-50 mg/L | LLOQ: 0.05 mg/L (5-FU) | 0.1% FA/ACN; Polar C18 | [1] |
| RP-HPLC-UV | 5-FU | Plasma | 10-100 µg/mL | LOD: 24.8 ng/mL | 50 mM KH₂PO₄ (pH 5.0); C18 | [4] [5] |
| LC-MS/MS (HILIC) | 5-FU | Mouse Plasma | 0.1-50.0 ng/mL | LLOQ: 0.1 ng/mL | Ammonium formate/ACN; HILIC | [6] |
| HPLC-DAD | 5-FU | Surface Wipes | 0.15-3.00 µg/cm² | LOD: 0.05 µg/cm² | 5% Acetic Acid; C18 | [2] |
| HPLC-DAD | 5-FU, Uracil, FdUMP | Bacterial Cells/Media | 5-100 µg/mL | - | Water/FA/ACN gradient; C18 | [3] |
LOD: Limit of Detection; LLOQ: Lower Limit of Quantification; FA: Formic Acid; ACN: Acetonitrile.
The following diagrams outline the logical workflow for developing and troubleshooting your method.
This troubleshooting guide can help you quickly identify and resolve common chromatographic issues.
This workflow visualizes the efficient protocol for therapeutic drug monitoring of 5-FU and its metabolites [1].
The core of troubleshooting is a robust method. The protocol below, adapted from a clinical monitoring study, is designed for UPLC-MS/MS and uses 5-FU-¹³C,¹⁵N₂ as an internal standard (IS). The principles of sample cleanup and chromatographic separation are key to minimizing interference for 5-FU and its analogous IS [1].
Materials & Reagents
Sample Preparation Protocol
LC-MS/MS Conditions
| Parameter | Specification |
|---|---|
| LC Column | Waters Acquity HSS T3 (1.8 µm, 2.1 x 100 mm) |
| Mobile Phase A | 2 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Gradient elution from 2.5% B to 27.5% B over 7.5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS Ionization | Negative Electrospray Ionization (ESI-) |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Method Validation Summary The following table summarizes the key performance characteristics of this method as reported in the source study [1].
| Validation Parameter | 5-FU Performance |
|---|---|
| Linear Range | 2 - 500 ng/mL |
| LLOQ | 2 ng/mL |
| Average Recovery | 79.9% |
| Accuracy (Bias) | Within ±11.6% |
| Precision (RSD) | Below 13.3% |
Interference can manifest as high baseline, inconsistent IS response, or inaccurate quantification. The flowchart below outlines a systematic approach to diagnose and resolve these issues.
Diagnosis and Solutions
If the Internal Standard response is unstable, this strongly indicates matrix effects from insufficient sample cleanup [1].
If IS response is good but 5-FU quantification is inaccurate, the issue is likely chromatographic co-elution or MS spectral overlap.
Q1: Why is a ¹⁵N₂-labeled IS preferred for 5-FU bioanalysis? A stable isotope-labeled IS like ¹⁵N₂-5-FU is ideal because it has nearly identical chemical and physical properties to the analytic, ensuring it experiences the same matrix effects, recovery, and ionization efficiency during sample preparation and analysis. This allows it to correct for losses and signal suppression, improving accuracy.
Q2: Besides LC-MS, are there other methods to detect 5-FU? Yes, but they serve different purposes. Lateral Flow Immunoassays can detect 5-FU surface contamination in near real-time but are less precise and not suitable for precise plasma quantification [3]. GC-MS is an alternative but often requires more complex derivatization. UPLC-MS/MS offers the best combination of sensitivity, specificity, and throughput for bioanalysis in plasma [1] [3].
Q3: What if I suspect interference from a 5-FU metabolite? This is a common challenge. Metabolites like fluorouridine (FURD) or fluorodeoxyuridine (FdURD) can be present in samples. The recommended UPLC-MS/MS method and the use of HRMS are specifically suited to separate and distinguish these metabolites from the parent 5-FU drug [2].
| Feature | RP-HPLC with UV Detection [1] | UPLC-MS/MS [2] |
|---|---|---|
| Application | Bulk drug & pharmaceutical dosage forms; stability studies | Aqueous humor (rabbit); ocular pharmacokinetic studies |
| Internal Standard (IS) | Not specified | Allopurinol |
| Linearity Range | 10 - 100 μg/mL [1] | 10.5 - 2000 ng/mL (approx. 0.0105 - 2 μg/mL) [2] |
| Detection Limit | Not specified (LOD not a focus for an assay method) | LOD: 3.55 ng/mL [2] |
| Accuracy (Recovery) | 104.69% [1] | Within ICH validation limits (specific data not provided in abstract) [2] |
| Precision (RSD) | < 2% [1] | Within ICH validation limits [2] |
| Key Advantages | Robust, cost-effective; validated as stability-indicating per ICH guidelines [1] | High sensitivity, specificity, and speed; ideal for low-volume biological samples [2] |
| Sample Preparation | Dilution and filtration [1] | Liquid-liquid extraction with ethyl acetate [2] |
| Run Time | ~6 minutes (for 5-FU peak) [1] | 2.5 minutes [2] |
The methodologies from the search results provide detailed experimental workflows that you can adapt for your own validation studies.
Stability-Indicating RP-HPLC Method [1]: This method is designed to specifically measure 5-FU in the presence of its degradation products and excipients.
UPLC-MS/MS Method for Biological Fluids [2]: This method is optimized for high sensitivity in complex biological matrices like aqueous humor.
The efficacy and toxicity of 5-FU are governed by its complex metabolic pathways. The following diagram summarizes the key anabolic (activation) and catabolic (deactivation) processes.
This diagram illustrates the primary mechanisms of 5-FU's anti-tumor activity and its primary route of deactivation [3].
Although not found in the search results, using 5-Fluorouracil-15N2 as an internal standard is considered a gold-standard practice in LC-MS/MS bioanalysis, particularly for the following reasons:
To implement a method with this compound, you would follow a protocol similar to the UPLC-MS/MS method described above [2], but replace allopurinol with the stable isotope-labeled standard. The MRM transition for this compound would be set to a higher m/z value (e.g., m/z 130.92 → 41.68, assuming the two 14N atoms are replaced) [2].
| Internal Standard (IS) | Analytical Technique | Key Application / Context | Key Advantages / Characteristics |
|---|---|---|---|
| 5-FU-13C,15N2 | UPLC-MS/MS | Simultaneous quantification of 5-FU, uracil, and tegafur in human plasma [1] | Corrects for matrix effects & losses; ideal for high-selectivity methods [1]. |
| Uracil-15N2 | UPLC-MS/MS | Simultaneous quantification of 5-FU, uracil, and tegafur in human plasma [1] | Used alongside 5-FU IS for prodrug therapy monitoring [1]. |
| Tegafur-13C,15N2 | UPLC-MS/MS | Simultaneous quantification of 5-FU, uracil, and tegafur in human plasma [1] | Used alongside 5-FU IS for prodrug therapy monitoring [1]. |
| 5-Bromouracil (5-BrU) | HPLC-DAD | Quantification of 5-FU and uracil in bacterial cell cultures [2] | Structurally similar; suitable for UV-detection methods [2]. |
The choice of internal standard is integrated into a specific sample preparation and analysis workflow. Here are detailed protocols from the literature for the two primary methods cited above.
This method is designed for therapeutic drug monitoring (TDM) in patients and is characterized by high sensitivity and specificity.
Sample Preparation:
Chromatography and Mass Spectrometry:
The following diagram illustrates the sample preparation workflow for this sensitive UPLC-MS/MS method:
This method was developed for studying 5-FU uptake in bacterial cultures and uses a more accessible HPLC system with UV detection.
Sample Preparation:
Chromatography and Detection:
When choosing an internal standard for 5-FU quantification, the literature suggests considering the following points:
| Application Context | Specificity / Linearity | Sensitivity (LLOQ) | Accuracy (%) | Precision (% RSD) | Key Experimental Conditions | Source |
|---|---|---|---|---|---|---|
| Clinical Research (Plasma) | Resolved from isobaric interference; Linear 20–2000 ng/mL [1] | 20 ng/mL [1] | 99.1–104.3% [1] | Intra-assay: ≤3.9%; Inter-assay: 2.7% [1] | Sample Prep: LLE with ethyl acetate. LC: HSS PFP Column. MS: ESI-, Xevo TQD [1] | [1] |
| Therapeutic Drug Monitoring (Plasma) | Linear 0.05–50 mg/L (Multi-point) [2] | 0.05 mg/L (50 ng/mL) [2] | Single-point vs Multi-point: Mean diff. -1.87% [2] | N/S | Sample Prep: Protein precipitation. LC: Polar C18 column, isocratic. MS: ESI-, Shimadzu 8060 [2] | [2] |
| Simultaneous Quantification (Plasma) | Linear 2–500 ng/mL for 5-FU [3] | 2 ng/mL [3] | 88.4–111.6% [3] | ≤13.3% [3] | Sample Prep: Protein precipitation + LLE. LC: HSS T3 Column. MS: ESI-, Xevo TQ-D [3] | [3] |
| Human Plasma (with Derivatization) | Linear 5–5000 ng/mL for 5-FU [4] | 5 ng/mL [4] | N/S | N/S | Sample Prep: Dansyl chloride derivatization, LLE in 96-well plate format [4] | [4] |
Abbreviations: LLOQ: Lower Limit of Quantification; % RSD: Percentage Relative Standard Deviation; LLE: Liquid-Liquid Extraction; LC: Liquid Chromatography; MS: Mass Spectrometry; ESI-: Negative Electrospray Ionization; N/S: Not Specified in the provided text.
The high performance data in the table is generated through robust and detailed experimental protocols.
The following workflow diagram illustrates the general steps of a typical LC-MS/MS method using 5-Fluorouracil-15N2 as an internal standard.
The table below summarizes the core comparison between multi-point and single-point calibration methods as presented in the recent literature.
| Feature | Multi-Point Calibration | Single-Point Calibration |
|---|---|---|
| Description | Traditional curve with 6-10 analyte concentrations [1] | Uses one calibrator concentration [1] |
| Throughput & Cost | Lower efficiency, higher cost, delays results [1] | Improved efficiency, lower cost, quicker [1] |
| Analytical Agreement | Reference method | Shows good agreement with multi-point method (Mean difference: -1.87%, Slope: 1.002) [1] |
| Clinical Impact | Reference method for dose adjustment [1] | No impact on clinical dose adjustment decisions [1] |
| Feasibility | Standard but resource-intensive [1] [2] | Feasible for clinical use with comparable results [1] |
To help you outline the experimental procedures for your guide, here are the key methodologies cited in the research.
Protocol for 5-FU Plasma Level Measurement: This method involves collecting venous blood samples (e.g., 10 ml) at specific time points during a continuous infusion, such as prior to the start, and at 22 and 40 hours after the start. Plasma 5-FU concentrations are then measured using an immunoassay like the My-5FU assay, which is based on a competitive homogeneous nanoparticle agglutination technique [3].
LC-MS/MS Method with Single-Point Calibration: This specific study used liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of 5-FU over a concentration range of 0.05–50 mg/L. The single-point calibration was performed using a calibrator at 0.5 mg/L. The method was validated for accuracy and precision, and patient plasma concentrations measured with this method were compared to those from a multi-point calibration using Bland-Altman bias plots and Passing-Bablok regression analysis [1].
Therapeutic Drug Monitoring (TDM) Workflow: The PREDICT-5FU trial provides a practical TDM framework. Blood samples are collected consecutively over treatment cycles until the target Area Under the Curve (AUC) is reached.
The following diagram illustrates the overall process of using assay measurements, regardless of the calibration method, to guide 5-FU therapy.
This process highlights that dosing based on Body Surface Area (BSA) often results in suboptimal drug exposure, with one study finding only 36% of patients achieved the target AUC initially. After TDM-guided adjustment, 58% of patients reached the target, demonstrating the method's clinical value [4].
The searched studies do not compare different commercial kits or labeled internal standards. The "comparison" they provide is methodological, focusing on the high agreement between single-point and multi-point calibration. This supports the use of simpler, more efficient single-point calibration as a viable alternative in clinical settings without compromising analytical quality or clinical outcomes [1].
| Method | Key Feature / Sample Type | Detection Mechanism | Linear Range | Lower Limit of Quantification (LLOQ) | Sample Preparation |
|---|---|---|---|---|---|
| UPLC-MS/MS [1] | Simultaneous quantification of 5-FU, uracil, and tegafur in plasma | Tandem Mass Spectrometry (Negative ESI mode) | 2–500 ng/mL for 5-FU | 2 ng/mL for 5-FU | Protein precipitation + Liquid-liquid extraction |
| UPLC-MS/MS [2] | Analysis from Dried Blood Spot (DBS) | Tandem Mass Spectrometry (Negative ESI mode) | 0.1–60 μg/mL | 0.1 μg/mL (100 ng/mL) | Solid-phase extraction from DBS card |
| LC-MS/MS [3] | Analysis from Dried Blood Spot (DBS) | Tandem Mass Spectrometry (Negative ESI mode) | 0.1–60 μg/mL | 0.1 μg/mL (100 ng/mL) | Liquid extraction from DBS card |
| HPLC-DAD [4] | Analysis in plasma | Diode Array Detector (DAD) | Not fully specified | 3.74 μg/L (0.00374 μg/mL) | Liquid-liquid extraction |
Here is a more detailed look at the methodologies for the two most sensitive techniques.
This method is designed for Therapeutic Drug Monitoring (TDM) in patients receiving combination therapy (e.g., UFT/LV), allowing clinicians to track the prodrug (tegafur), its modulator (uracil), and the active drug (5-FU) at once [1].
This method offers a less invasive sampling option, which is beneficial for patient comfort and sample stability [3] [2].
To help you visualize the key steps, here is a workflow diagram of the sample preparation and analysis process for the plasma UPLC-MS/MS method.
The methodology below is adapted from a study that explored the intracellular pharmacokinetics of 5-fluorouridine 5′-triphosphate (FUTP) in patients treated with capecitabine, a prodrug of 5-FU [1]. A stable isotope-labeled internal standard was used for quantification.
The table below summarizes the key parameters of this experimental protocol.
| Parameter | Description |
|---|---|
| Analyte | 5-fluorouridine 5′-triphosphate (FUTP) [1] |
| Internal Standard | Stable isotope-labeled analogue [1] |
| Biological Matrix | Plasma & Peripheral Blood Mononuclear Cells (PBMCs) [1] |
| Sample Cleanup | Information not specified in available source |
| Instrumentation | LC-MS/MS (API 3000 tandem mass spectrometer) [1] |
| LC Column | Reverse-phase (e.g., Zorbax Extend-C18) [1] |
| MS Detection | Positive ion mode, MRM [1] |
| Key Finding | Significant intracellular accumulation of FUTP observed after repeated capecitabine dosing [1] |
The study highlights a critical factor for successful internal standardization: complete co-elution of the analyte and its internal standard [2]. Even small differences in their retention times can lead to the analyte and internal standard being exposed to different matrix effects at the moment of detection, causing significant scatter in the data and inaccurate quantification [2]. Therefore, the chromatographic method must be optimized to ensure perfect co-elution for the internal standard to effectively correct for matrix effects.
The following diagram illustrates the core workflow of the experimental protocol described above for analyzing intracellular 5-FU metabolites.
The following table summarizes key liquid chromatography-mass spectrometry (LC-MS) methods for quantifying 5-FU and its metabolites in various biological matrices. The Limit of Quantification (LOQ) is a more consistently reported metric for assay performance than the Limit of Detection (LOD).
| Analytes Measured | Instrumentation | Sample Matrix | Sample Preparation | Key Assay Performance (LOQ) | Application / Note |
|---|---|---|---|---|---|
| 5-FU, Uracil, Tegafur [1] | UPLC-MS/MS (Xevo TQ-D) | Human Plasma | Protein Precipitation + Liquid-Liquid Extraction | 5-FU: 2 ng/mL [1] | Therapeutic Drug Monitoring (TDM) for UFT/LV therapy |
| 5-FU [2] | UPLC-MS/MS (Xevo TQD) | Human Plasma | Liquid-Liquid Extraction | 5-FU: 20 ng/mL (Calibration range 20–2000 ng/mL) [2] | Clinical research; uses 5-FU-13C15N2 as Internal Standard |
| U, UH2, 5-FU, FUH2, FUPA, FβAL [3] | LC-MS/MS | Human Plasma | Protein Precipitation | 5-FU: 50 ng/mL (Calibration range 50–100,000 ng/mL) [3] | Comprehensive metabolic profiling |
| 5-FU (after derivatization) [4] | HPLC-MS/MS | Human Plasma | Liquid-Liquid Extraction + Derivatization | 5-FU: 1.0 ng/mL [4] | Uses 4-bromomethyl-7-methoxycoumarin for enhanced sensitivity |
| 5-FU Metabolites (FdUMP, FUTP, etc.) [5] | HRMS (Orbitrap) | Cell Lysates & Media | Metabolite Extraction | LOD: 12 pg on-column (for nucleoside metabolites) [6] | Research on chemoresistance; targets intracellular anabolites [5] [6] |
Here are the methodologies for some of the key assays cited.
This protocol is designed for clinical monitoring and uses stable isotope-labeled internal standards for each analyte.
Sample Preparation:
LC Conditions:
MS Conditions:
This method quantifies 5-FU and five key metabolites in its catabolic pathway.
Sample Preparation:
LC Conditions:
MS Conditions:
The diagrams below illustrate the metabolic pathways of 5-FU and a generalized workflow for its quantification, which underpins the purpose of the analytical methods.
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